Product packaging for 3-Acetyl-6-bromoquinolin-4(1H)-one(Cat. No.:CAS No. 1187551-47-8)

3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No.: B3218094
CAS No.: 1187551-47-8
M. Wt: 266.09 g/mol
InChI Key: KGVYTHOAATULPK-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinolin-4(1H)-one (CAS 99867-16-0) is a brominated quinoline derivative with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . This compound is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses. Research Context and Potential Applications While specific biological activity data for this compound is limited in the public domain, its structure places it within a class of compounds known for diverse research applications. Quinolone and quinoline derivatives are extensively studied in medicinal chemistry for their biological properties . For instance, some 2-quinolone derivatives have been synthesized and investigated for their antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . Furthermore, structurally similar quinoline derivatives are often explored as key intermediates in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and other therapeutic agents . The bromine atom at the 6-position makes this molecule a potential intermediate for further functionalization via metal-catalyzed cross-coupling reactions, which is a common strategy in drug discovery. Handling and Storage Researchers should handle this product with care. Refer to the Safety Data Sheet for comprehensive hazard information. The available safety data indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For product stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B3218094 3-Acetyl-6-bromoquinolin-4(1H)-one CAS No. 1187551-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-6-bromo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYTHOAATULPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, the following protocol is a composite of established methodologies for the synthesis of structurally related quinolinone derivatives. The procedures detailed below are based on well-documented reactions for the formation of the quinolone core and its subsequent functionalization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process. The first step involves the construction of the 6-bromoquinolin-4(1H)-one core, followed by a C3-acetylation to introduce the desired acetyl group.

Synthetic_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: C3-Acetylation 4-bromoaniline 4-bromoaniline Intermediate_A Intermediate Adduct 4-bromoaniline->Intermediate_A Condensation Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A 6-bromo-4-hydroxyquinoline-3-carboxylate Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A->6-bromo-4-hydroxyquinoline-3-carboxylate Thermal Cyclization (e.g., in Diphenyl ether) 6-bromo-4-hydroxyquinoline 6-bromoquinolin-4(1H)-one (tautomer of 6-bromo-4-hydroxyquinoline) 6-bromo-4-hydroxyquinoline-3-carboxylate->6-bromo-4-hydroxyquinoline 1. NaOH (aq) 2. HCl (aq) Target_Compound This compound 6-bromo-4-hydroxyquinoline->Target_Compound Acetic Anhydride, Polyphosphoric Acid (PPA)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar quinolone derivatives.

Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one

This procedure is adapted from the Gould-Jacobs reaction, a widely used method for synthesizing 4-hydroxyquinolines.

Materials:

  • 4-bromoaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.

  • Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

  • Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous solution of sodium hydroxide (10-20%) until the hydrolysis is complete (monitored by TLC). The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated at its melting point (or in a high-boiling solvent like diphenyl ether) until carbon dioxide evolution ceases, yielding 6-bromoquinolin-4(1H)-one. The product is then purified by recrystallization from a suitable solvent like ethanol or acetic acid.[1][2]

Step 3: Synthesis of this compound

This step involves the C3-acetylation of the pre-formed 6-bromoquinolin-4(1H)-one. This method is based on the acylation of 4-hydroxyquinolin-2(1H)-ones.[3]

Materials:

  • 6-bromoquinolin-4(1H)-one

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 6-bromoquinolin-4(1H)-one (1 equivalent), acetic anhydride (2-3 equivalents), and polyphosphoric acid is heated at 100-140 °C for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to afford this compound.

Quantitative Data Summary

The following table summarizes expected and reported quantitative data for the starting materials, intermediates, and the target compound based on analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
4-bromoanilineC₆H₆BrN172.0262-64-Commercial
Diethyl (ethoxymethylene)malonateC₁₀H₁₆O₅216.23Liquid-Commercial
6-bromoquinolin-4(1H)-oneC₉H₆BrNO224.06>30060-80[1][2]
This compound C₁₁H₈BrNO₂ 266.09 Not Reported - -

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one cluster_step2 Step 3: C3-Acetylation start1 Mix 4-bromoaniline and diethyl (ethoxymethylene)malonate heat1 Heat at 100-120 °C start1->heat1 cyclize Add to hot diphenyl ether (240-250 °C) heat1->cyclize isolate_ester Cool, precipitate with petroleum ether, and filter cyclize->isolate_ester hydrolyze Reflux with aq. NaOH isolate_ester->hydrolyze acidify Acidify with HCl hydrolyze->acidify decarboxylate Heat to decarboxylate acidify->decarboxylate purify1 Recrystallize from ethanol/acetic acid decarboxylate->purify1 product1 6-bromoquinolin-4(1H)-one purify1->product1 start2 Mix 6-bromoquinolin-4(1H)-one, acetic anhydride, and PPA product1->start2 heat2 Heat at 100-140 °C start2->heat2 workup Cool and pour into ice-water heat2->workup filter Filter and wash with water workup->filter purify2 Recrystallize from ethanol/acetic acid/DMF filter->purify2 product2 This compound purify2->product2

Caption: Detailed experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence and connectivity of protons in the molecule. Expected signals would include aromatic protons on the quinoline core and a singlet for the acetyl methyl group.

  • ¹³C NMR Spectroscopy: To identify all carbon atoms in the structure, including the carbonyl carbons of the quinolone and acetyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretching vibrations of the ketone and amide functionalities.

  • Melting Point Analysis: To determine the purity of the final compound.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers undertaking this synthesis should meticulously optimize the reaction conditions and rigorously characterize all intermediates and the final product.

References

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] The quinolin-4(1H)-one scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][3] The introduction of a 3-acetyl group and a 6-bromo substituent is anticipated to modulate the electronic and steric properties of the quinolinone core, potentially leading to novel pharmacological profiles. This technical guide aims to provide a comprehensive overview of the predicted chemical properties, synthesis, and potential biological significance of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is unavailable, the following table summarizes the properties of structurally related compounds to provide an estimated profile.

PropertyPredicted Value/Information for this compoundData from Analogous Compounds
Molecular Formula C₁₁H₈BrNO₂3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one: C₁₇H₁₂BrNO₂[4]
Molecular Weight ~266.09 g/mol 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one: 342.19 g/mol [4]
Appearance Likely a solid at room temperature.-
Melting Point Expected to be a high-melting solid.3-Acetyl-6-bromo-2H-chromen-2-one derivatives have melting points in the range of 173-275 °C.[5][6]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.-
¹H NMR Aromatic protons (quinoline ring): δ 7.0-8.5 ppm; Acetyl protons (CH₃): δ 2.5-2.8 ppm; NH proton: δ 11.0-12.0 ppm (broad).For 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, the acetyl protons appear around δ 2.72 ppm.[7]
¹³C NMR Carbonyl carbons (C=O): δ 160-200 ppm; Aromatic carbons: δ 110-150 ppm; Acetyl methyl carbon: δ 25-35 ppm.In 3-acetyl-4-hydroxycoumarin, the ketone carbonyl is at δ 162.42 ppm and the lactone carbonyl is at δ 157.41 ppm.[8]
IR Spectroscopy C=O stretching (ketone and amide): ~1650-1720 cm⁻¹; N-H stretching: ~3200-3400 cm⁻¹ (broad); C-Br stretching: ~500-600 cm⁻¹.-
Mass Spectrometry Expected molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.-

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through established methods for quinolinone synthesis, such as the Gould-Jacobs reaction.[9]

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of a 4-bromoaniline derivative with a suitable β-ketoester, followed by thermal cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Condensation cluster_reaction2 Cyclization Bromoaniline 4-Bromoaniline Intermediate Enamine Intermediate Bromoaniline->Intermediate Reaction Ketoester Diethyl 2-acetylmalonate Ketoester->Intermediate Product This compound Intermediate->Product Heat (e.g., Dowtherm A)

Caption: Proposed Gould-Jacobs synthesis of this compound.

Experimental Protocol (General - to be adapted)
  • Condensation: Equimolar amounts of 4-bromoaniline and diethyl 2-acetylmalonate are heated together, typically without a solvent or in a high-boiling solvent like toluene, to form the enamine intermediate. The reaction progress can be monitored by the removal of ethanol.

  • Cyclization: The crude enamine intermediate is added to a high-boiling solvent such as Dowtherm A and heated to high temperatures (typically 240-260 °C) to induce cyclization.

  • Workup and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present: the quinolinone ring, the 3-acetyl group, and the 6-bromo substituent.

  • Tautomerism: The molecule is expected to exist in equilibrium between the 4(1H)-one (amide) and the 4-hydroxy (enol) tautomeric forms. Spectroscopic and computational studies on similar 3-substituted 2-methyl-quinolin-4(1H)-ones suggest that the 4-oxo form is generally favored.[10]

Caption: Keto-enol tautomerism of this compound.

  • Reactions of the 3-Acetyl Group: The acetyl group is a versatile handle for further chemical modifications. It can undergo reactions typical of ketones, such as condensation with aldehydes, formation of imines and enaminones, and conversion to other functional groups.[11]

  • Reactions at the 6-Bromo Position: The bromine atom on the quinoline ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.

Potential Biological Activity and Signaling Pathways

Quinoline and quinolinone derivatives are known to interact with a variety of biological targets. The presence of the 6-bromo substituent and the 3-acetyl group in the target molecule suggests several potential areas of biological activity.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[2] For instance, some derivatives act as inhibitors of receptor tyrosine kinases (RTKs) or interfere with DNA replication and repair mechanisms. The cytotoxic potential of 6-bromo quinazoline derivatives has been demonstrated against cancer cell lines.[1]

Anticancer_Pathway cluster_drug Drug Action cluster_pathway Cellular Pathway Quinolinone This compound RTK Receptor Tyrosine Kinase Quinolinone->RTK Inhibition Apoptosis Apoptosis Quinolinone->Apoptosis Induction Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotion

Caption: Putative mechanism of anticancer activity via RTK inhibition.

  • Antibacterial Activity: Quinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the specific activity of this compound is unknown, the quinolinone core suggests that it could be investigated for antibacterial properties.

Conclusion

This compound is a synthetic heterocyclic compound with predicted chemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a framework for its synthesis, potential reactivity, and likely biological activities based on the well-established chemistry of related quinolinone derivatives. The presence of versatile functional groups offers numerous possibilities for the creation of novel analogs with potentially enhanced pharmacological profiles. Experimental validation of the properties and activities outlined in this document is a crucial next step for the scientific community.

References

Navigating the Bioactivity of Quinolone Scaffolds: An Insight into 3-Acetyl-6-bromoquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Quinolone and Chromone Derivatives

Quinolone and chromone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as acetyl and bromo groups, can significantly modulate the pharmacological profile of these molecules. This document will explore the biological activities of compounds structurally analogous to 3-Acetyl-6-bromoquinolin-4(1H)-one to infer its potential mechanism of action.

Biological Activities of Related Compounds

Research into compounds with similar structural features, such as 3-acetyl-6-bromo-2H-chromen-2-one and various substituted quinolinones, has revealed significant biological potential, particularly in the realms of anticancer and antimicrobial activities.

Anticancer Activity

Several derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative effects. Notably, certain pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives of this scaffold have demonstrated promising antitumor activity against human liver carcinoma cells (HEPG2-1).[1][2]

Antimicrobial Activity

The quinolone framework is a well-established pharmacophore in antimicrobial agents. Studies on N1-(1-ethyl-4-oxoquinolin-6-yl)amidrazone derivatives have shown potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] Furthermore, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have exhibited significant antibacterial effects, particularly against Staphylococcus species, with a bactericidal mode of action.[4]

Quantitative Data on Analogous Compounds

The following table summarizes the reported in vitro activities of various quinolinone and chromone derivatives, providing a quantitative perspective on their potency.

Compound ClassSpecific DerivativeTarget/AssayPotency (IC50/MIC)Reference
Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one 7cAntiproliferative (HEPG2-1)IC50 = 2.70 ± 0.28 µM[1][2]
Thiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one 23gAntiproliferative (HEPG2-1)IC50 = 3.50 ± 0.23 µM[1][2]
1,3,4-Thiadiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one 18aAntiproliferative (HEPG2-1)IC50 = 4.90 ± 0.69 µM[1][2]
N1-(4-oxoquinolin-6-yl) Amidrazone derivative N-(4-fluorophenyl)piperazin-1-ylAntibacterial (E. coli)MIC = 0.1 µg/mL[3]
N1-(4-oxoquinolin-6-yl) Amidrazone derivative Morpholino, N-formyl-, and N-(4-methoxyphenyl)piperazineAntibacterial (E. coli)MIC = 1 µg/mL[3]
N1-(4-oxoquinolin-6-yl) Amidrazone derivative Morpholine, N-ethyl-, N-formyl-, and N-(4-methoxyphenyl)-piperazineAntibacterial (S. aureus)MIC = 10 µg/mL[3]
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Compound 29 (5-nitrofuran-2-yl substituent)Antibacterial (S. epidermidis ATCC 12228)MIC = 3.91 µg/mL[4]
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Compound 29 (5-nitrofuran-2-yl substituent)Antibacterial (S. aureus ATCC 43300)MIC = 15.62 µg/mL[4]

Experimental Protocols

The following are summaries of the experimental methodologies employed in the cited studies to evaluate the biological activities of these compounds.

In Vitro Antiproliferative Assay

The antitumor activity of the 3-acetyl-6-bromo-2H-chromen-2-one derivatives was assessed against the human liver carcinoma cell line (HEPG2-1). The detailed protocol was not provided in the search results.

In Vitro Antibacterial Activity Screening

The antibacterial activity of N1-(4-oxoquinolin-6-yl) amidrazone derivatives was determined using a broth microdilution method.[3]

  • Bacterial Strains: Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus were used.

  • Culture Media: Müller Hinton Agar and Müller Hinton Broth were utilized for bacterial growth.

  • Inoculum Preparation: Bacterial cultures were grown overnight on blood agar. The turbidity of the bacterial inoculum was adjusted to a 0.5 McFarland standard, corresponding to approximately 10^5 cells/mL.[3]

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Assay Procedure: Serial dilutions of the compounds were prepared in the broth medium in microtiter plates, and a standardized bacterial inoculum was added to each well.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following diagram illustrates a hypothetical mechanism of action for a quinolinone derivative with anticancer properties. This is a generalized representation and may not be the specific mechanism for this compound.

anticancer_pathway cluster_cell Cancer Cell Quinolone_Derivative Quinolone Derivative Target_Protein Cellular Target (e.g., Kinase, Topoisomerase) Quinolone_Derivative->Target_Protein Binding and Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Hypothetical anticancer mechanism of a quinolone derivative.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the biological activities of structurally similar quinolinone and chromone derivatives suggest its potential as a lead compound for the development of novel anticancer or antimicrobial agents. Further investigation into its synthesis and biological evaluation is warranted to fully understand its therapeutic potential. The data and protocols presented in this guide offer a starting point for researchers embarking on the exploration of this and related chemical entities.

References

Spectroscopic and Synthetic Overview of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-bromoquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolone class of molecules. Quinolones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of the bromine atom at the 6-position and the acetyl group at the 3-position of the quinolone core can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and materials science. This technical guide provides a summary of the available spectroscopic data and a general synthetic approach for this compound, based on established chemical principles and data from related structures.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons on the quinolone ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. The bromine at C6 would influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR Carbonyl carbons of the quinolone and acetyl groups, aromatic carbons with shifts influenced by the bromine substituent, and the methyl carbon of the acetyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (ketone and amide), C=C stretching of the aromatic ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈BrNO₂), along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of quinolin-4(1H)-ones, such as the Conrad-Limpach-Knorr synthesis.

Conceptual Synthetic Workflow:

The synthesis would likely involve the cyclization of a β-enamino ketone, which is in turn prepared from a substituted aniline and a β-ketoester.

G Conceptual Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization and Final Product 4-bromoaniline 4-bromoaniline enamino_ketone β-Enamino Ketone Intermediate 4-bromoaniline->enamino_ketone Condensation ethyl acetoacetate ethyl acetoacetate ethyl acetoacetate->enamino_ketone cyclization Thermal Cyclization enamino_ketone->cyclization product This compound cyclization->product

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Details (Hypothetical):

  • Synthesis of the β-Enamino Ketone Intermediate: 4-Bromoaniline would be reacted with ethyl acetoacetate, typically under acidic catalysis and with removal of water, to form the corresponding β-enamino ketone.

  • Thermal Cyclization: The isolated β-enamino ketone intermediate would then be subjected to thermal cyclization at high temperatures (typically >250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A. This intramolecular condensation would lead to the formation of the quinolone ring system.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: The structure of the final product would be confirmed using the spectroscopic methods outlined in Table 1.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the signaling pathways modulated by this compound or its specific biological activities. However, the quinolone scaffold is a well-known pharmacophore. Many quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, leading to their antibacterial effects. Other derivatives have shown anticancer, antiviral, and anti-inflammatory properties by interacting with various cellular targets. Further research would be required to elucidate the specific biological profile of this compound.

Disclaimer: The information provided in this guide is based on established chemical principles and data from structurally related compounds, due to the lack of specific experimental data for this compound in the available literature. The conceptual synthetic protocol is for informational purposes only and has not been experimentally validated. Researchers should exercise caution and refer to validated synthetic procedures for related compounds when attempting the synthesis of this molecule.

Crystal Structure of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the crystallographic and biological data of 3-Acetyl-6-bromoquinolin-4(1H)-one reveals a notable absence of publicly available information. Despite extensive searches of chemical and crystallographic databases, the specific crystal structure, detailed experimental protocols for its determination, and associated biological signaling pathways for this compound remain uncharacterized in the current scientific literature.

This technical guide aims to provide a framework for the analysis of such a compound, outlining the methodologies and data presentation that would be essential for a comprehensive understanding of its structure and function, should the data become available.

Crystallographic Data Summary

A complete crystallographic analysis would provide precise measurements of the molecule's three-dimensional structure. This quantitative data is typically summarized in tables for clarity and comparative purposes. While data for the title compound is unavailable, a representative table for a related quinolinone derivative, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, is presented below to illustrate the required format and content.[1]

Table 1: Crystal Data and Structure Refinement for a Related Quinolone. [1]

ParameterValue
Empirical formulaC₁₇H₁₂ClNO₂
Formula weight297.73
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.043(5) Å, α = 90°b = 18.663(9) Å, β = 91.811(5)°c = 15.537(7) Å, γ = 90°
Volume2911(2) ų
Z8
Density (calculated)1.359 Mg/m³
Absorption coefficient0.273 mm⁻¹
F(000)1232
Crystal size0.17 x 0.14 x 0.11 mm
Theta range for data collection2.22 to 24.99°
Index ranges-11<=h<=0, -22<=k<=0, -18<=l<=18
Reflections collected5771
Independent reflections5104 [R(int) = 0.0153]
Completeness to theta = 24.99°99.8 %
Absorption correctionPsi-scan
Max. and min. transmission0.9674 and 0.9546
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5104 / 0 / 389
Goodness-of-fit on F²1.002
Final R indices [I>2sigma(I)]R1 = 0.0413, wR2 = 0.1098
R indices (all data)R1 = 0.0934, wR2 = 0.1228
Largest diff. peak and hole0.222 and -0.183 e.Å⁻³

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the standard methodologies that would be employed for the synthesis, crystallization, and structure determination of a novel quinolinone compound.

Synthesis of this compound

The synthesis of quinolinone derivatives often involves the cyclization of substituted anilines with β-ketoesters. For this compound, a plausible synthetic route would involve the reaction of a 4-bromo-substituted aniline with an appropriate acetoacetate derivative under acidic or thermal conditions. The precise reagents, reaction times, temperatures, and purification methods would need to be empirically determined and documented.

Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. A typical crystallization protocol would involve:

  • Purification: The synthesized compound would be purified to a high degree using techniques such as column chromatography or recrystallization.

  • Solvent Screening: A range of solvents and solvent mixtures would be screened to identify conditions under which the compound has limited but sufficient solubility.

  • Crystal Growth: Common methods for crystal growth include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. The chosen method would be meticulously documented, including solvent systems, temperature, and duration.

X-ray Data Collection and Structure Determination

The determination of the crystal structure would be carried out using single-crystal X-ray diffraction. The workflow for this process is illustrated in the diagram below.

experimental_workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) Generation G->H

Figure 1: Experimental workflow for crystal structure determination.

The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. The atomic model is then refined against the experimental data to obtain the final, accurate crystal structure.

Molecular and Crystal Structure Features

A detailed analysis of the crystal structure would elucidate key molecular and intermolecular features.

Intramolecular Geometry: This would involve the tabulation of all bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide insight into the molecule's conformation and electronic structure.

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. A thorough analysis would identify and characterize these interactions, which are crucial for understanding the solid-state properties of the material. The logical relationship of these structural features is depicted in the following diagram.

structural_relationships cluster_molecular Molecular Structure cluster_crystal Crystal Packing A Atomic Connectivity B Bond Lengths & Angles A->B C Molecular Conformation B->C F Intermolecular Interactions (H-bonds, π-stacking, etc.) C->F D Unit Cell Parameters E Symmetry Operations D->E E->F signaling_pathway_example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound This compound Compound->Kinase2

References

Solubility Profile of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected solubility profile based on its chemical structure and provides standardized experimental protocols for its determination. The methodologies described are standard in the pharmaceutical industry for characterizing poorly soluble drug candidates.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, adequate aqueous solubility is often a prerequisite for achieving therapeutic concentrations in the bloodstream. Quinolinone derivatives, such as this compound, are frequently characterized by low aqueous solubility due to their rigid, aromatic structures. Understanding and quantifying the solubility of this compound in various solvent systems is therefore a crucial step in its development pathway.

Predicted Solubility Profile

Based on the structure of this compound, which features a bromo-substituted quinolinone core with an acetyl group, it is anticipated to be poorly soluble in aqueous solutions and more soluble in polar aprotic organic solvents. The following table presents a representative, albeit not experimentally verified for this specific molecule, solubility profile that can be expected for compounds of this class. Researchers are strongly encouraged to determine the experimental solubility for their specific batches.

Table 1: Representative Solubility Data for this compound

SolventTypePredicted Solubility (at 25°C)
WaterAqueous< 0.1 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50 mg/mL
N,N-Dimethylformamide (DMF)Polar Aprotic> 50 mg/mL
EthanolPolar Protic1-5 mg/mL
MethanolPolar Protic1-5 mg/mL
AcetonePolar Aprotic1-5 mg/mL

Note: The data in this table are illustrative and based on the general characteristics of similar heterocyclic compounds. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

To accurately assess the solubility of this compound, standardized experimental protocols are essential. The two primary methods used in drug discovery are thermodynamic and kinetic solubility assays.[1]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.[1]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered (using a 0.45 µm filter) or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess solid compound to solvent B Agitate at constant temperature (24-48h) A->B Incubate C Filter or centrifuge to remove undissolved solid B->C Separate phases D Analyze supernatant by HPLC or LC-MS C->D Analyze Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilute Dilution cluster_incubate Incubation cluster_detect Detection A Prepare high-concentration stock in DMSO B Serially dilute stock into aqueous buffer A->B Dilute C Incubate at room temperature (1-2h) B->C Incubate D Measure precipitation (e.g., nephelometry) C->D Analyze Solubility_Assessment_Logic Start Start: New Compound Synthesized Decision1 Stage of Development? Start->Decision1 Early_Discovery Early Discovery/ High-Throughput Screening Decision1->Early_Discovery Early Late_Discovery Late Discovery/ Lead Optimization Decision1->Late_Discovery Late Kinetic_Assay Perform Kinetic Solubility Assay Early_Discovery->Kinetic_Assay Thermo_Assay Perform Thermodynamic Solubility Assay Late_Discovery->Thermo_Assay Data_Analysis Analyze and Report Solubility Data Kinetic_Assay->Data_Analysis Thermo_Assay->Data_Analysis

References

Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry

The quinolin-4(1H)-one core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide array of biological activities. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel therapeutic activities. While direct and extensive research on the biological activities of 3-Acetyl-6-bromoquinolin-4(1H)-one derivatives is limited in publicly available literature, this technical guide consolidates information from structurally related compounds to provide a comprehensive overview of their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals involved in the field of drug development.

Anticipated Biological Activities

Based on the biological evaluation of analogous compounds, derivatives of this compound are predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The substitution pattern on the quinolone ring plays a crucial role in determining the spectrum and potency of activity.

Table 1: Antimicrobial Activity of Structurally Related Quinolone and Coumarin Derivatives

Compound ClassTest OrganismActivity MetricResultReference
4-Hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-onesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Zone of Inhibition (100 µg/ml)Promising activity for compounds 4b, 4c, 4f compared to Ciprofloxacin[1]
Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Zone of Inhibition (100 µg/ml)Promising activity for compounds 4b, 4c, 4f compared to Ciprofloxacin[1]
Candida albicans, Aspergillus niger (Fungi)Zone of Inhibition (100 µg/ml)Potent activity for compounds 4b, 4c, 4e, 4f compared to Fluconazole[1]
N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolonesBacillus subtilis, Escherichia coliZone of InhibitionGood activity against Gram-positive and Gram-negative bacteria[2]
Candida kefyrZone of InhibitionWeak antifungal activity[2]
3-Acetylcoumarin derivativesStaphylococcus aureus, Pseudomonas aeruginosaIC503ACDT showed IC50 of 58.60 ± 4.23 µg/ml (S. aureus) and 95.21 µg/ml (P. aeruginosa)[3]
Candida albicansIC503ACDT showed significant activity[3]
Anticancer Activity

The quinoline and quinolinone scaffolds are present in several anticancer agents. Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell migration, and cell cycle arrest. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series.

Table 2: Anticancer Activity of Structurally Related Quinolone and Coumarin Derivatives

Compound ClassCell LineActivity MetricResultReference
4-(aminomethyl)quinolin-2(1H)-one derivativesA549 (Lung Carcinoma)MTT AssayCompound 7e was the most potent in the series[4]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast Cancer)Apoptosis Assay54.4% apoptosis[5]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-oneK-562 (Leukemia)Apoptosis Assay57.9% apoptosis[5]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Growth Inhibition82.9% reduction in cellular growth[5]
Derivatives of 3-acetyl-6-bromo-2H-chromen-2-oneHEPG2-1 (Liver Carcinoma)IC50Pyrazolo[1,5-a]pyrimidine 7c: 2.70 ± 0.28 µM; Thiazole 23g: 3.50 ± 0.23 µM; 1,3,4-Thiadiazole 18a: 4.90 ± 0.69 µM[6][7]
3-(coumarin-3-yl)-acrolein derivativesA549, KB, Hela, MCF-7IC50Compounds 5d and 6e showed potent activity, with IC50 values as low as 0.70 ± 0.05 µM and 0.39 ± 0.07 µM, respectively[8]
3-acetylcoumarin derivativesCOLO-205 (Colon Cancer)MTT Assay3ACDT showed commendable antiproliferative activity[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are generalized protocols for key experiments based on the analysis of related studies.

Antimicrobial Susceptibility Testing

1. Agar Disc Diffusion Method

This method is a qualitative to semi-quantitative technique to screen for antimicrobial activity.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard (typically 0.5) to ensure a standardized cell density.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate.

  • Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The results are often compared to a standard antibiotic.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under the same conditions as the disc diffusion method.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations: Workflows and Potential Mechanisms

To aid in the conceptualization of the research and development process for these derivatives, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway for anticancer activity.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_advanced Advanced Evaluation start Starting Materials synthesis Synthesis of this compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) purification->antimicrobial anticancer Anticancer Assays (MTT Assay) purification->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar mechanism Mechanism of Action Studies sar->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of novel quinolinone derivatives.

anticancer_pathway cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling cluster_other Other Potential Mechanisms compound This compound Derivative bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound->bcl2 modulates cell_cycle Cell Cycle Arrest (e.g., at G2/M) compound->cell_cycle angiogenesis Inhibition of Angiogenesis compound->angiogenesis dna_damage DNA Damage compound->dna_damage caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases regulates apoptosis Apoptosis caspases->apoptosis executes

Caption: A plausible signaling pathway for the anticancer activity of quinolinone derivatives, focusing on the induction of apoptosis.

logical_relationship cluster_substituents Key Substituents cluster_properties Modified Properties cluster_activity Potential Biological Activity core Quinolin-4(1H)-one Core acetyl 3-Acetyl Group core->acetyl bromo 6-Bromo Group core->bromo h_bonding Altered H-Bonding acetyl->h_bonding lipophilicity Increased Lipophilicity bromo->lipophilicity electronic Modified Electronic Distribution bromo->electronic antimicrobial Antimicrobial lipophilicity->antimicrobial anticancer Anticancer lipophilicity->anticancer h_bonding->antimicrobial h_bonding->anticancer electronic->antimicrobial electronic->anticancer

Caption: A logical diagram illustrating the influence of key substituents on the potential biological activities of the quinolinone core.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of new therapeutic agents. While direct experimental data is currently lacking, the analysis of structurally similar compounds strongly suggests potential for both antimicrobial and anticancer activities. The data and protocols presented in this guide offer a solid foundation for initiating research programs aimed at synthesizing and evaluating derivatives of this class. Future work should focus on the synthesis of a library of these compounds with diverse substitutions at other positions of the quinolinone ring to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies will be essential to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

The Quinolinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, represents a remarkable journey in medicinal chemistry, from its initial discovery in the 19th century to its current status as a privileged structure in a vast array of therapeutic agents. Initially identified as a component of coal tar, the quinolinone core has been elaborated over more than a century of chemical synthesis and drug discovery into potent antibacterial, anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the history, discovery, and development of quinolinone compounds. It details key synthetic milestones, presents quantitative biological data for prominent derivatives, outlines detailed experimental protocols for their synthesis, and visualizes the critical signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel quinolinone-based therapeutics.

Introduction: The Genesis of a Privileged Scaffold

The story of quinolinone is intrinsically linked to its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] It wasn't until the late 19th century that the first syntheses of quinolinone compounds were reported, marking the beginning of a rich history of chemical exploration.[2] Quinolinones, characterized by a quinoline ring system with a carbonyl group, primarily exist as two major isomers: quinolin-2(1H)-ones and quinolin-4(1H)-ones. These structures are not only found in natural products from plants and microorganisms but have also been the subject of extensive synthetic efforts, leading to a vast library of analogues with diverse biological activities.[2][3]

The therapeutic potential of quinolinones remained largely untapped until the serendipitous discovery of nalidixic acid in the early 1960s. This naphthyridine derivative, a byproduct of the synthesis of the antimalarial drug chloroquine, was found to possess antibacterial activity, heralding the dawn of the quinolone antibiotic era.[4][5] Subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position, led to the development of the highly successful fluoroquinolone class of antibiotics.[5] Beyond their antibacterial prowess, quinolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties, cementing their status as a "privileged scaffold" in medicinal chemistry.[6][7][8]

The Chronology of Discovery and Key Milestones

  • 1834: Friedlieb Ferdinand Runge isolates quinoline from coal tar.[1]

  • Late 19th Century: The first chemical syntheses of quinolinone compounds are reported.[2][3]

  • Early 1960s: The discovery of nalidixic acid, a naphthyridine derivative, as a byproduct of chloroquine synthesis, marks the beginning of the quinolone antibiotic era.[4][5]

  • 1970s: First-generation quinolone antibiotics, such as pipemidic acid and oxolinic acid, are introduced, offering marginal improvements over nalidixic acid.[5]

  • 1980s: The development of fluoroquinolones, such as norfloxacin and ciprofloxacin, with a fluorine atom at the C-6 position, significantly expands the antibacterial spectrum to include Gram-positive bacteria.[5]

  • 1990s - Present: The quinolinone scaffold is explored for other therapeutic applications, leading to the discovery of potent anticancer agents (tyrosine kinase inhibitors), antivirals (HIV integrase inhibitors), and anti-inflammatory compounds.[8][9]

Synthetic Evolution: From Classical Reactions to Modern Methodologies

The construction of the quinolinone core has been a subject of intense investigation, leading to the development of numerous synthetic strategies.

Classical Synthetic Routes

Several named reactions form the historical foundation of quinolinone synthesis:

  • Gould-Jacobs Reaction: This thermal cyclization method is a cornerstone for the synthesis of the quinolin-4-one backbone. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization at high temperatures.[10][11]

  • Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield both quinolin-2-ones and quinolin-4-ones, with the product ratio depending on the reaction conditions.[12][13]

  • Friedländer Synthesis: This method provides a route to quinoline derivatives through the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[14][15]

Detailed Experimental Protocols

3.2.1. Classical Synthesis: Gould-Jacobs Reaction for 4-Hydroxyquinoline

  • Step 1: Condensation. Aniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1.1 equivalents). The mixture is heated, often without a solvent, at a temperature of 100-140°C for 1-2 hours. During this step, ethanol is eliminated.

  • Step 2: Cyclization. The resulting anilidomethylenemalonic ester is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C. This high temperature induces an intramolecular cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate. The reaction progress is monitored by the cessation of ethanol distillation.

  • Step 3: Saponification. The crude cyclized product is cooled and then treated with an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.

  • Step 4: Decarboxylation. The reaction mixture is cooled and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 4-hydroxyquinoline-3-carboxylic acid. The isolated solid is then heated at a high temperature (often above its melting point) until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline. The product can be purified by recrystallization.[10][11][16]

3.2.2. Modern Synthesis: One-Pot Iron-Catalyzed Synthesis of 4-Quinolones

This method describes an iron(III)-catalyzed oxidative coupling of an alcohol or methyl arene with a 2-amino phenyl ketone.

  • Reaction Setup: To a reaction vessel containing a magnetic stir bar is added 2-amino phenyl ketone (1 equivalent), the corresponding alcohol or methyl arene (2-3 equivalents), Fe(OTs)₃·6H₂O (10 mol%), and DMSO as the solvent.

  • Reaction Execution: The vessel is sealed and the mixture is stirred at a specified temperature (e.g., 120°C) under a nitrogen atmosphere. Di-tert-butyl peroxide (DTBP) (3 equivalents) is then added portion-wise over a period of several hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-quinolone derivative.[17][18]

Biological Activities and Therapeutic Applications

The versatility of the quinolinone scaffold is evident in its wide range of biological activities.

Antibacterial Agents: The Fluoroquinolones

The most prominent application of quinolinones is in the field of antibacterial chemotherapy. The fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Fluoroquinolones

FluoroquinoloneOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
CiprofloxacinEscherichia coli≤0.060.25[19]
Pseudomonas aeruginosa0.25>32[19][20]
Staphylococcus aureus0.251[19]
LevofloxacinEscherichia coli≤0.1250.5[21]
Pseudomonas aeruginosa18[21]
Staphylococcus aureus0.51[21]
MoxifloxacinEscherichia coli0.060.25[22]
Pseudomonas aeruginosa28[19][20]
Staphylococcus aureus0.060.125[22]

Note: MIC values can vary depending on the specific strains and testing methodologies.

Table 2: Pharmacokinetic Parameters of Selected Fluoroquinolones

FluoroquinoloneCmax (mg/L)Tmax (h)Half-life (h)Bioavailability (%)Reference(s)
Ciprofloxacin1.5 - 2.91 - 23 - 560 - 80[23][24]
Levofloxacin~5.71.66 - 8>99[24][25]
Moxifloxacin~3.10.5 - 412~90[25][26]
Anticancer Agents: Targeting Cellular Proliferation

Numerous quinolinone derivatives have been developed as potent anticancer agents, primarily by targeting key enzymes involved in cell growth and proliferation, such as tyrosine kinases. For example, some quinolinone-based compounds are effective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Table 3: IC₅₀ Values of Selected Anticancer Quinolinone Derivatives

CompoundTargetCancer Cell LineIC₅₀ (nM)Reference(s)
Erlotinib (a quinazoline)EGFR Tyrosine KinaseA431 (epidermoid carcinoma)~2[8]
SIQ17 (a sulfonylated indeno[1,2-c]quinoline)EGFR Tyrosine KinaseA431 (epidermoid carcinoma)0.6[8]
Compound 8b (a quinazolinone derivative)EGFR Tyrosine KinaseEnzyme Assay1.37[2][27]
Lapatinib (a quinazoline)EGFR/HER2 Tyrosine KinaseBT474 (breast carcinoma)36[28]
Antiviral Agents: Inhibiting Viral Replication

The quinolinone scaffold is also present in antiviral drugs. A notable example is elvitegravir, an HIV integrase inhibitor. It prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[29][30]

Mechanisms of Action: Key Signaling Pathways

The diverse therapeutic effects of quinolinone compounds stem from their ability to interact with specific molecular targets.

Fluoroquinolone Mechanism of Action

Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones block the re-ligation step, leading to double-strand DNA breaks and ultimately cell death.[31][32]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action DNA_Replication_Fork DNA Replication Fork Positive_Supercoils Positive Supercoils (Torsional Strain) DNA_Replication_Fork->Positive_Supercoils generates DNA_Gyrase DNA Gyrase (Topoisomerase II) Positive_Supercoils->DNA_Gyrase acts on Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils relieves strain via Gyrase_DNA_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Gyrase_DNA_Complex forms Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase_DNA_Complex stabilizes DSB Double-Strand DNA Breaks Gyrase_DNA_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death results in

Caption: Mechanism of fluoroquinolone action on DNA gyrase.

Quinolinone-based EGFR Tyrosine Kinase Inhibition

Certain anticancer quinolinones function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, survival, and angiogenesis.[2][27]

EGFR_Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization causes TK_Activation Tyrosine Kinase Domain Activation Dimerization->TK_Activation Phosphorylation Autophosphorylation TK_Activation->Phosphorylation ATP ATP ATP->Phosphorylation donates P Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK) Phosphorylation->Downstream_Signaling activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation promotes Quinolinone_TKI Quinolinone TKI Quinolinone_TKI->TK_Activation inhibits (competes with ATP)

Caption: Inhibition of the EGFR signaling pathway by a quinolinone TKI.

HIV Integrase Inhibition by Elvitegravir

Elvitegravir, a quinolinone derivative, targets the HIV integrase enzyme. It specifically inhibits the strand transfer step of integration, where the viral DNA is inserted into the host cell's chromosome. This blockade of integration effectively halts the viral replication cycle.[29][30][33]

HIV_Integrase_Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-Integration Complex (PIC) Viral_DNA->PIC HIV_Integrase HIV Integrase HIV_Integrase->PIC Strand_Transfer Strand Transfer (Integration) PIC->Strand_Transfer Provirus Provirus (Integrated Viral DNA) Strand_Transfer->Provirus Replication Viral Replication Provirus->Replication Elvitegravir Elvitegravir (Quinolinone) Elvitegravir->Strand_Transfer inhibits

References

Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 3-Acetyl-6-bromoquinolin-4(1H)-one. While direct experimental data for this compound is limited, this document extrapolates from the significant body of research on the closely related 3-acetyl-4-hydroxy-2-quinolinone class of molecules, with which it exists in tautomeric equilibrium. This guide summarizes the known biological activities, proposes potential therapeutic targets based on preclinical and in silico studies of analogous compounds, details relevant experimental protocols, and presents key data in a structured format to facilitate further research and drug development efforts in the fields of oncology and infectious diseases.

Introduction: The Quinolinone Core in Drug Discovery

Quinoline and its derivatives have long been a source of inspiration for the development of therapeutic agents, spanning a wide range of applications from antimalarials to antibiotics. The quinolin-4(1H)-one core, in particular, has garnered significant attention due to its versatile biological profile. The presence of various functional groups allows for fine-tuning of the molecule's physicochemical properties and biological activity. The subject of this guide, this compound, possesses key structural features—a bromine atom at the 6-position and an acetyl group at the 3-position—that are often associated with enhanced biological potency in related chemical series.

Tautomerism and Chemical Structure

It is crucial to recognize that this compound exists in a tautomeric equilibrium with 3-Acetyl-6-bromo-4-hydroxyquinolin-2(1H)-one. Much of the scientific literature refers to this class of compounds using the latter nomenclature. For the purpose of this guide, both forms will be considered interchangeable when discussing biological activity and potential targets.

Tautomerism cluster_0 This compound cluster_1 3-Acetyl-6-bromo-4-hydroxyquinolin-2(1H)-one Quinolinone Quinolinolone Quinolinone->Quinolinolone Tautomeric Equilibrium Quinolinolone->Quinolinone

Caption: Tautomeric equilibrium of the core structure.

Potential Therapeutic Targets and Biological Activities

Based on studies of structurally similar 3-acetyl-4-hydroxy-2-quinolinone derivatives, the primary therapeutic potential of this compound appears to lie in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 3-acetyl-4-hydroxy-2-quinolinone derivatives against a variety of cancer cell lines.

Proposed Mechanisms and Potential Targets:

  • Tubulin Polymerization Inhibition: In silico studies on quinoline derivatives suggest a potential mechanism of action involving the inhibition of microtubule formation by binding to the colchicine binding site on tubulin. This disruption of the cytoskeleton would lead to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The quinazolinone scaffold, closely related to quinolinones, is found in several approved kinase inhibitors (e.g., Gefitinib, Erlotinib). It is plausible that this compound could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).

  • Induction of Apoptosis: Treatment of cancer cells with quinolinone derivatives has been shown to induce apoptosis, evidenced by cell cycle arrest and upregulation of pro-apoptotic proteins like caspases and Bax, and downregulation of the anti-apoptotic protein Bcl-2.

Quantitative Data on Anticancer Activity of Related Compounds:

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-coumarin hybridsHepG2-12.70 ± 0.28[1]
Thiazole-coumarin hybridsHepG2-13.50 ± 0.23[1]
1,3,4-Thiadiazole-coumarin hybridsHepG2-14.90 ± 0.69[1]
2-Amino-pyrimidine-quinolinone hybridsHepG21.32[2]
2-Amino-pyrimidine-quinolinone hybridsKB1.33[2]
Antimicrobial Activity

The quinolone core is famously the basis for a major class of antibiotics. While distinct from the fluoroquinolones, derivatives of 4-hydroxy-2-quinolinone have also demonstrated promising antimicrobial properties.

Proposed Mechanisms and Potential Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism for quinolone antibiotics. While not explicitly demonstrated for this specific subclass, it remains a primary putative target.

  • N-Myristoyltransferase (NMT) Inhibition: In silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target.[3][4] NMT is a crucial enzyme in various pathogenic organisms, making it an attractive target for anti-infective drug development.

Quantitative Data on Antimicrobial Activity of Related Compounds:

Compound ClassOrganismMIC (µg/mL)Reference
Quinolone-amidrazone hybridsE. coli1[5]
Quinolone-amidrazone hybridsS. aureus10[5]
N-(4-fluorophenyl)piperazin-1-yl quinolone-amidrazoneE. coli0.1[5]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 3-acetyl-4-hydroxy-2-quinolinone derivatives, based on published methodologies.

General Synthesis of 3-Acetyl-4-hydroxy-2-quinolinone Derivatives

Synthesis cluster_0 Synthesis Pathway A Substituted Aniline C 4-Hydroxyquinolin-2-one A->C Cyclocondensation B Diethyl Malonate B->C E 3-Acetyl-4-hydroxy-2-quinolinone C->E Acetylation D Acetyl Chloride / Acetic Anhydride D->E

Caption: General synthetic route for 3-acetyl-4-hydroxy-2-quinolinones.

Procedure:

  • Cyclocondensation: A substituted aniline is reacted with diethyl malonate, typically at elevated temperatures, to yield the corresponding 4-hydroxyquinolin-2-one derivative.[6]

  • Acetylation: The resulting 4-hydroxyquinolin-2-one is then acetylated at the 3-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as polyphosphoric acid to yield the final 3-acetyl-4-hydroxy-2-quinolinone product.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (typically 24, 48, or 72 hours).[7][8]

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization and Measurement: The resulting formazan crystals are solubilized with a solvent such as DMSO, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Proposed Signaling Pathways

Based on the potential targets identified for related quinolinone derivatives, the following signaling pathways are proposed as being potentially modulated by this compound.

Signaling_Pathway cluster_0 Proposed Anticancer Mechanism Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition Kinases Growth Factor Receptor Kinases (e.g., EGFR, VEGFR) Compound->Kinases Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle ProlifSignal Proliferation Signaling (e.g., MAPK, PI3K/Akt) Kinases->ProlifSignal ProlifSignal->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway for anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is not yet available, the extensive research on the broader class of 3-acetyl-4-hydroxy-2-quinolinone derivatives provides a strong foundation for further investigation. The data strongly suggest that this compound is a promising candidate for development as an anticancer or antimicrobial agent.

Future research should focus on:

  • Synthesis and in vitro evaluation: The synthesis of this compound and its screening against a panel of cancer cell lines and pathogenic microbes is a critical next step.

  • Target identification and validation: Experimental validation of the proposed targets, such as tubulin, specific kinases, and N-myristoyltransferase, is essential to elucidate the precise mechanism of action.

  • Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a library of related analogs will help to optimize the potency and selectivity of this chemical scaffold.

  • In vivo efficacy studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.

This technical guide serves as a comprehensive resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this promising quinolinone derivative into clinical applications.

References

Methodological & Application

Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-bromoquinolin-4(1H)-one is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive acetyl group, a quinolinone core, and a bromine substituent, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning this compound as a key intermediate in drug discovery and development programs.

These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key reactions and quantitative data to guide synthetic efforts.

Synthetic Applications

The reactivity of this compound can be primarily attributed to three key regions of the molecule: the acetyl group at the 3-position, the NH group of the quinolinone ring, and the bromine atom on the benzene ring. The acetyl group is particularly amenable to a variety of transformations, serving as a handle for the construction of more complex heterocyclic systems.

Key Synthetic Transformations:

  • Heterocycle Formation via Condensation Reactions: The acetyl group can undergo condensation with various binucleophiles, such as hydrazines and hydroxylamine, to form fused pyrazole and isoxazole ring systems, respectively.

  • Enaminone Formation: Reaction with reagents like dimethylformamide-dimethyl acetal (DMF-DMA) converts the acetyl group into a reactive enaminone, which can then be used to build a variety of heterocyclic structures.

  • Synthesis of Furoquinolines: The acetyl group can be a starting point for the synthesis of furo[2,3-b]quinolines and furo[3,2-c]quinolines, which are of interest for their potential biological activities.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions and improve yields for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from 3-acetylquinolines.[1]

Below are detailed protocols for some of these key transformations.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of a pyrazolo[4,3-c]quinolin-4(5H)-one derivative through the cyclocondensation of a 3-acetyl-4-hydroxyquinolin-2(1H)-one with a hydrazine. While the exact substrate is 3-acetyl-4-hydroxy, the protocol is highly relevant and adaptable for this compound.

Reaction Scheme:

G start This compound conditions Ethanol (Solvent) Reflux start->conditions reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->conditions product 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one conditions->product

Figure 1: Synthesis of a pyrazolo[4,3-c]quinolin-4(5H)-one derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to afford the pure pyrazolo[4,3-c]quinolin-4(5H)-one derivative.

Quantitative Data:

Starting MaterialReagentProductSolventReaction TimeYield (%)Reference
3-Acetyl-4-hydroxyquinolin-2(1H)-onesHydrazinesPyrazolo[4,3-c]quinolin-4(5H)-onesEthanolRefluxGood yields[2]
Protocol 2: Synthesis of Enaminone Derivatives

This protocol outlines the formation of a reactive enaminone intermediate, which is a key step for further elaboration into various heterocyclic systems.

Reaction Scheme:

G start This compound conditions Xylene (Solvent) Reflux start->conditions reagent DMF-DMA reagent->conditions product 3-(3-(Dimethylamino)acryloyl)-6-bromoquinolin-4(1H)-one conditions->product

Figure 2: Synthesis of an enaminone derivative from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide-dimethylacetal (DMF-DMA)

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • A mixture of this compound (1 mmol) and DMF-DMA (1.5 mmol) in dry xylene (15 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated at reflux for 2-3 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid residue is triturated with diethyl ether, filtered, and dried to give the crude enaminone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

Starting MaterialReagentProductSolventReaction TimeYield (%)Reference
3-Acetyl-4-arylquinolineDMF-DMAEnaminone derivativeMicrowave (solvent-free) or Thermal--[1]
3-Acetyl-6-bromo-2H-chromen-2-oneDMF-DMA6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-oneXyleneBoilingGood yield[3]

Potential in Drug Development

The derivatives synthesized from this compound are of significant interest to drug development professionals due to the established biological activities of the quinoline scaffold. Quinolines are known to possess a wide spectrum of pharmacological properties.

Workflow for Drug Discovery:

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A This compound B Chemical Transformations (e.g., Cyclocondensation, Enaminone formation) A->B C Library of Quinoline Derivatives B->C D High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADMET Profiling F->G H Lead Candidate G->H

Figure 3: A generalized workflow for the development of drugs from this compound.

The diverse library of compounds that can be generated from this starting material provides a rich source for high-throughput screening against various biological targets. For instance, pyrazolo[4,3-c]quinolin-4(5H)-ones have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target in anti-inflammatory drug design.[2] Furthermore, the quinoline core is present in numerous approved drugs, highlighting its privileged status in medicinal chemistry.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its synthetic potential further. For drug development professionals, the derivatives accessible from this compound represent a promising avenue for the discovery of novel therapeutic agents with a range of biological activities. The continued exploration of the chemistry of this compound is expected to yield new molecular entities with significant scientific and therapeutic value.

References

Application Notes and Protocols for the Derivatization of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-Acetyl-6-bromoquinolin-4(1H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on two key transformations of the 3-acetyl group: the Claisen-Schmidt condensation to form chalcone derivatives and the construction of a pyrazole ring via reaction with hydrazine. Additionally, this document summarizes the biological activities of related quinolinone derivatives and explores the potential signaling pathways they may modulate.

Biological Context and Potential Applications

Quinolin-4(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. The introduction of a bromine atom at the 6-position and an acetyl group at the 3-position of the quinolinone core provides a valuable template for further chemical modification to explore structure-activity relationships (SAR).

Derivatives of the quinolinone scaffold have been reported to exhibit a variety of biological effects, including:

  • Anticancer Activity: Many quinoline and quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

The derivatization of this compound allows for the synthesis of a library of novel compounds that can be screened for enhanced potency and selectivity in these and other therapeutic areas.

Quantitative Data on Related Quinolinone Derivatives

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the cytotoxic and EGFR inhibitory activities of structurally related quinoline and quinazolinone compounds to provide a benchmark for newly synthesized derivatives.

Compound ClassDerivative/SubstituentTarget/Cell LineActivity (IC₅₀)Reference
Quinoline6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)16 ± 3 nM
Quinoline2,4-disubstituted quinolineHCT-116 (Colon Cancer)1.78 - 9.19 µM
QuinolineQuinoline-based thiazolidinoneHCT-116 (Colon Cancer)7.43 µM
QuinolineQuinoline-based thiazolidinoneEGFR96.43 nM
Quinazolinone2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK1.37 nM
Quinazolinone2-benzyl-thio substituted quinazolinoneEGFR-TK13.40 nM

Experimental Protocols

The following are detailed protocols for two common and versatile derivatization reactions of the 3-acetyl group of this compound.

Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a 3-cinnamoyl-6-bromoquinolin-4(1H)-one (a chalcone derivative). This reaction is a classic method for forming carbon-carbon bonds.

Workflow Diagram:

Claisen_Schmidt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and aromatic aldehyde in ethanol add_base Add catalytic amount of piperidine start->add_base reflux Reflux the mixture for 4-8 hours add_base->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion precipitate Pour into ice-water cool->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry the product wash->dry purify Recrystallize from a suitable solvent dry->purify Pyrazole_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend this compound in ethanol add_hydrazine Add hydrazine hydrate start->add_hydrazine reflux Reflux the mixture for 6-12 hours add_hydrazine->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry purify Recrystallize from a suitable solvent dry->purify EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibition Transcription Gene Transcription Nucleus->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto this core scaffold allows for the fine-tuning of its pharmacological profile. This document provides detailed application notes and protocols for the investigation of 3-Acetyl-6-bromoquinolin-4(1H)-one , a derivative with potential therapeutic applications. While direct studies on this specific molecule are limited, the known bioactivities of structurally related 6-bromo and 3-acetyl quinolinone analogs suggest its potential as a valuable subject for further research, particularly in oncology and enzymology.

Rationale for Investigation

The rationale for investigating this compound stems from the established biological activities of its constituent chemical motifs:

  • 6-Bromo Substitution: The presence of a bromine atom at the C6 position of the quinoline ring has been associated with potent biological activities in various heterocyclic systems. Studies on related 6-bromoquinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects against several cancer cell lines.[3] Furthermore, brominated quinazolines have also shown promising anticancer activities.

  • 3-Acetyl Group: The acetyl group at the C3 position can act as a key pharmacophore, potentially interacting with biological targets through hydrogen bonding and other electrostatic interactions. 3-Acetylquinoline derivatives have been explored for their anticancer properties, with some compounds showing induction of apoptosis and inhibition of key signaling pathways.[4]

  • Quinolin-4(1H)-one Core: This heterocyclic system is a well-established pharmacophore with diverse biological activities. It is present in numerous synthetic and natural products with demonstrated therapeutic value.[1]

The combination of these structural features in this compound suggests a strong potential for novel biological activities, particularly as an anticancer agent or an enzyme inhibitor.

Potential Applications

Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:

  • Antiproliferative Agent: As a primary area of investigation, the compound could be screened for its cytotoxic effects against a panel of human cancer cell lines.

  • Enzyme Inhibition: The quinolinone scaffold is known to interact with various enzymes. Potential targets for this compound could include kinases, proteases, and metabolic enzymes.[3][5]

Data on Structurally Related Compounds

To provide a basis for the investigation of this compound, the following table summarizes the reported biological activities of analogous compounds.

Compound/Derivative ClassBiological ActivityCell Line/TargetReported IC50/Activity
6-BromotetrahydroquinolineAntiproliferativeA549, HeLa, HT29, Hep3B, MCF-7IC50 = 2–50 µg/ml[3]
6,8-DibromotetrahydroquinolineAntiproliferativeA549, HeLa, HT29, Hep3B, MCF-7IC50 = 2–50 µg/ml[3]
8-Bromo-6-cyanoquinolineAntiproliferativeA549, HeLa, HT29, Hep3B, MCF-7IC50 = 2–50 µg/ml[3]
Substituted QuinolinesProteasome Inhibition20S ProteasomeLow micromolar efficacy[5]
Quinoline-based derivativesDNA Methyltransferase InhibitionHuman DNMT1Low micromolar IC50 values[6][7]
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesAntiproliferativeFour cancer cell linesGI50 = 22 nM to 31 nM[8]
Quinazolin-4(3H)-one derivativesAurora Kinase A InhibitionNSCLC cell linesAntiproliferative activity[9]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-bromoaniline.

Step 1: Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one

This step is based on the Gould-Jacobs reaction.[10]

  • Materials: 4-bromoaniline, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).

  • Procedure:

    • A mixture of 4-bromoaniline (1.0 eq) and Meldrum's acid (1.0 eq) is heated.

    • The resulting intermediate is cyclized by heating in Eaton's Reagent.

    • The reaction mixture is then poured into water to precipitate the product.

    • The precipitate is filtered, washed with water, and dried to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.

Step 2: Acetylation of 6-bromo-4-hydroxyquinolin-2(1H)-one

This step introduces the acetyl group at the C3 position.[11]

  • Materials: 6-bromo-4-hydroxyquinolin-2(1H)-one, Acetic Anhydride, Polyphosphoric acid (PPA).

  • Procedure:

    • 6-bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq) is suspended in acetic anhydride.

    • Polyphosphoric acid is added, and the mixture is heated.

    • After cooling, the reaction mixture is poured into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Acetylation 4-Bromoaniline 4-Bromoaniline Reaction1 Gould-Jacobs Reaction 4-Bromoaniline->Reaction1 Meldrum's_acid Meldrum's_acid Meldrum's_acid->Reaction1 Precursor 6-bromo-4-hydroxyquinolin-2(1H)-one Reaction1->Precursor Reaction2 Acetylation Precursor->Reaction2 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Protocol 2: In Vitro Antiproliferative Assay

This protocol outlines the evaluation of the compound's cytotoxic effects on cancer cells using a standard MTT assay.

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT116, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours.

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

    • The formazan crystals formed are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antiproliferative_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in vitro antiproliferative MTT assay.

Protocol 3: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general method for screening the inhibitory activity of the compound against a target enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

  • Materials: Target enzyme, specific substrate, buffer solution, this compound, positive control inhibitor, detection reagent (e.g., fluorescent or colorimetric).

  • Procedure:

    • The enzyme, buffer, and various concentrations of the test compound or positive control are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

    • The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction Enzyme Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Inhibition

Caption: Potential mechanism of enzyme inhibition by the test compound.

Conclusion

This compound represents a novel chemical entity with significant potential for medicinal chemistry applications, particularly in the development of new anticancer agents and enzyme inhibitors. The provided protocols offer a starting point for the synthesis and systematic evaluation of this promising compound. Further derivatization of this scaffold could also lead to the discovery of new therapeutic agents with improved potency and selectivity.

References

Application Notes & Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinolin-4(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] The strategic functionalization of this core structure allows for the fine-tuning of its biological profile. 3-Acetyl-6-bromoquinolin-4(1H)-one is a particularly valuable building block, offering three distinct reactive sites for chemical modification: the 3-acetyl group, the 6-bromo substituent, and the quinolinone ring system itself. This trifecta of reactive handles enables the synthesis of diverse compound libraries for drug discovery and materials science.

This document provides detailed protocols for the synthesis of the title building block and its subsequent elaboration into a variety of novel chemical entities.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Gould-Jacobs-type reaction, starting from the readily available 4-bromoaniline. The process involves condensation with an acetyl-substituted malonic ester equivalent, followed by thermal cyclization.[2]

SynthesisWorkflow A 4-Bromoaniline C Condensation Intermediate A->C Heat B Diethyl 2-acetylmalonate B->C D 3-Acetyl-6-bromo-4-hydroxyquinolin-2(1H)-one (Tautomer) C->D Thermal Cyclization (e.g., Dowtherm A, 250°C) E This compound D->E Tautomerization

Caption: Proposed workflow for the synthesis of the target building block.

Experimental Protocol: Synthesis of this compound
  • Step 1: Condensation. In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. To the crude condensation product, add Dowtherm A (diphenyl ether/biphenyl mixture) as a high-boiling solvent. Heat the mixture to 250°C and maintain this temperature for 30 minutes.[3]

  • Step 3: Isolation. Allow the reaction mixture to cool to room temperature. The cyclized product will precipitate. Dilute the mixture with hexane to facilitate precipitation.

  • Step 4: Purification. Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane, followed by diethyl ether to remove residual solvent and byproducts. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Applications in Novel Compound Synthesis

The title compound serves as a versatile platform for generating diverse molecular architectures. Key transformations can be performed at the 3-acetyl group, the 6-bromo position, and the N-H of the quinolinone core.

Reactions at the 3-Acetyl Group

The acetyl group is a versatile handle for constructing new heterocyclic rings and introducing varied side chains.

Acetyl_Reactions cluster_reactions Transformations of the Acetyl Group Start This compound Chalcone Chalcone Derivative Start->Chalcone Ar-CHO, NaOH (Claisen-Schmidt) Pyrazole Pyrazolo[4,3-c]quinoline Start->Pyrazole Hydrazine Hydrate Bromoacetyl 3-(Bromoacetyl)-quinoline Start->Bromoacetyl Br2 / HBr Thiazole Thiazolyl-quinoline Bromoacetyl->Thiazole Thiourea

Caption: Synthetic pathways originating from the 3-acetyl group.

Protocol 3.1.1: Claisen-Schmidt Condensation to form Chalcones [4]

  • Preparation: Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Reaction: Cool the mixture in an ice bath and add aqueous sodium hydroxide (10-20%) dropwise with stirring. Allow the reaction to stir at room temperature for 12-24 hours.[5]

  • Work-up: A precipitate (the chalcone product) will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Reactions at the 6-Bromo Group

The bromine atom is an ideal handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.

Bromo_Reactions cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki 6-Aryl Derivative Start->Suzuki Ar-B(OH)2, Pd(PPh3)4 Base (e.g., Na2CO3) Sonogashira 6-Alkynyl Derivative Start->Sonogashira Alkyne, PdCl2(PPh3)2 CuI, Base (e.g., Et3N) Buchwald 6-Amino Derivative Start->Buchwald Amine, Pd(OAc)2 Ligand, Base (e.g., NaOtBu)

Caption: Cross-coupling reactions at the 6-bromo position.

Protocol 3.2.1: Suzuki-Miyaura Cross-Coupling [6]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the 6-aryl derivative.

Reactions at the Quinolinone Core (N-Alkylation)

The nitrogen atom at the 1-position can be readily alkylated to further diversify the scaffold.

Protocol 3.3.1: N-Alkylation [7]

  • Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).

  • Reaction: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture. Stir at a temperature ranging from room temperature to 80°C for 6-18 hours.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-alkylated product.

Application Data: Potential Biological Activity

Derivatives of quinolinone and related heterocyclic systems have demonstrated significant biological activities, particularly as anticancer agents. The table below summarizes cytotoxicity data for structurally related compounds, suggesting the potential of derivatives synthesized from this compound.

Compound ClassExample Structure (Analog)Cancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidineFrom 3-acetyl-6-bromo-chromenoneHEPG2-1 (Liver)2.70 ± 0.28[8]
Thiazole DerivativeFrom 3-acetyl-6-bromo-chromenoneHEPG2-1 (Liver)3.50 ± 0.23[8]
1,3,4-ThiadiazoleFrom 3-acetyl-6-bromo-chromenoneHEPG2-1 (Liver)4.90 ± 0.69[8]
Substituted Quinoline2-Aryl-6-substituted-quinolinePC3 (Prostate)31.37[9]
Substituted Quinoline2-Aryl-6-substituted-quinolineHeLa (Cervical)8.3[9]
Dihydroquinolin-4-one2-Ethyl-3-methylidene-1-phenylsulfonylHL-60 (Leukemia)0.91 ± 0.03[1]

Note: The data presented is for analogous compounds and serves to illustrate the potential of the scaffold. The activity of direct derivatives of this compound must be determined experimentally.

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.[10][11]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P1 Phosphorylation Receptor->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Quinolinone Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition Inhibitor->RAF Inhibition

Caption: A generic kinase signaling pathway often targeted by quinoline-based inhibitors.

Conclusion

This compound is a highly adaptable and valuable building block for synthetic and medicinal chemistry. Its three distinct points of reactivity allow for the systematic development of diverse compound libraries. The protocols outlined herein provide a robust foundation for researchers to explore the synthesis of novel quinolinone derivatives with potential applications in drug discovery, particularly in the development of new anticancer agents.

References

Application Note & Protocol: Quantitative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one, a quinolinone derivative of interest in pharmaceutical research and development. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity, selectivity, and accuracy for the quantification of this analyte in various matrices. This guide includes sample preparation, instrument parameters, and data analysis to support research, quality control, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class. Quinolone derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and precise quantification of such compounds is crucial throughout the drug development lifecycle, from discovery and preclinical studies to quality assurance of active pharmaceutical ingredients (APIs) and formulated products. This document outlines robust and reliable analytical methodologies for the determination of this compound.

Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. For the quantification of this compound, HPLC with UV detection and LC-MS/MS are the most suitable methods.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. It offers good precision and accuracy for relatively high concentration samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity compared to HPLC-UV.[1][2] It is the method of choice for analyzing samples with complex matrices or when very low detection limits are required, such as in biological samples for pharmacokinetic studies.[1][2][3]

Experimental Protocols

General Sample Preparation

The following is a general protocol for the preparation of samples. The actual procedure may need to be optimized based on the specific sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions at desired concentrations for calibration curves.

  • Sample Extraction from a Solid Matrix (e.g., Pharmaceutical Formulation):

    • Accurately weigh a portion of the homogenized solid sample.

    • Add a known volume of extraction solvent (e.g., acetonitrile:water 80:20 v/v).

    • Sonicate for 15-30 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC-UV Method Protocol

This protocol provides a starting point for method development. Optimization of the mobile phase composition, flow rate, and column temperature may be necessary.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution from 200-400 nm.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from the standard solutions.

LC-MS/MS Method Protocol

This method is ideal for high-sensitivity analysis.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and a suitable product ion (Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer. The transition with the highest intensity is used for quantification, and a second transition can be used for confirmation.

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal intensity for the selected MRM transitions.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described methods. (Note: The data presented here is illustrative and should be generated for each specific application).

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start: Sample Receipt weigh Weighing start->weigh dissolve Dissolution/Extraction weigh->dissolve centrifuge Centrifugation dissolve->centrifuge filter Filtration centrifuge->filter hplc HPLC-UV Analysis filter->hplc High Concentration Samples lcms LC-MS/MS Analysis filter->lcms Low Concentration/Complex Samples integrate Peak Integration hplc->integrate lcms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: General experimental workflow for the quantification of this compound.

technique_selection node_tech node_tech sensitivity High Sensitivity Required? matrix Complex Matrix? sensitivity->matrix Yes hplc Use HPLC-UV sensitivity->hplc No matrix->hplc No lcms Use LC-MS/MS matrix->lcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide reliable and robust approaches for the quantification of this compound. The choice of method will be dictated by the specific analytical requirements, with LC-MS/MS offering superior sensitivity for trace-level analysis. Proper method validation is essential to ensure accurate and precise results in a regulated environment.

References

Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-bromoquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone class. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties[1][2][3][4][5]. Recent studies on brominated quinolines have highlighted their potential as antiproliferative agents against various cancer cell lines[6]. Given the structural features of this compound, it is hypothesized to possess inhibitory activity against key cellular signaling pathways implicated in cancer progression.

These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its potential as an inhibitor of a critical cell signaling pathway. The following protocols describe methods to assess its cytotoxicity, direct kinase inhibition, and its effect on protein phosphorylation within a cellular context.

Proposed Signaling Pathway Inhibition

It is hypothesized that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is frequently dysregulated in various cancers and is a key target for cancer therapeutics. Inhibition of EGFR can block downstream signaling through the MEK-ERK cascade, ultimately leading to reduced cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds MEK MEK EGFR->MEK Activates Compound This compound Compound->EGFR Inhibits ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_viability Cell Viability cluster_kinase Kinase Activity cluster_western Protein Phosphorylation start_viability Seed Cancer Cells treat_viability Treat with Compound start_viability->treat_viability mtt_assay MTT Assay[7][8][9][10][11] treat_viability->mtt_assay data_viability Determine IC50 mtt_assay->data_viability start_kinase Recombinant Kinase treat_kinase Incubate with Compound & ATP[12][13][14] start_kinase->treat_kinase detect_kinase Measure Kinase Activity treat_kinase->detect_kinase data_kinase Determine Ki detect_kinase->data_kinase start_western Treat Cells with Compound & Stimulant lyse_cells Cell Lysis start_western->lyse_cells sds_page SDS-PAGE & Transfer[15][16] lyse_cells->sds_page blotting Western Blot with Phospho-Specific Antibodies[17][18][19] sds_page->blotting detect_western Detect Phosphorylation blotting->detect_western

References

Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of fluorescence sensing and bioimaging.[1][2] Their inherent photophysical properties, including high quantum yields and environmental sensitivity, make them excellent scaffolds for the design of fluorescent probes.[1][2] The quinolinone core, in particular, is a key feature in various fluorescent probes developed for the detection of metal ions, reactive oxygen species, and for cellular imaging.[3] The presence of an acetyl group at the 3-position and a bromine atom at the 6-position of the quinolinone ring in 3-Acetyl-6-bromoquinolin-4(1H)-one suggests its potential as a versatile fluorescent probe. The electron-withdrawing nature of the acetyl and bromo substituents can modulate the photophysical properties of the quinolinone core, potentially leading to enhanced sensitivity and selectivity for specific analytes.

Hypothetical Applications

Based on the functionalities present in this compound, several potential applications as a fluorescent probe can be envisaged:

  • Detection of Metal Ions: The acetyl group can act as a chelating site for various metal ions. Upon coordination, the fluorescence of the quinolinone core could be either quenched or enhanced, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching.[1] This could enable the sensitive and selective detection of biologically and environmentally important metal ions such as Al³⁺, Hg²⁺, or others.[3]

  • Sensing of pH Changes: The quinolinone moiety contains a protonatable nitrogen atom, making its fluorescence properties potentially sensitive to pH variations. This could be exploited for developing fluorescent pH sensors for monitoring intracellular pH or pH changes in other biological microenvironments.

  • Bioimaging: The lipophilic nature of the quinolinone core could facilitate its penetration through cell membranes, making it a candidate for intracellular imaging.[1][2] It could potentially be used to visualize specific organelles or cellular processes, depending on its subcellular localization and response to the intracellular environment.

Projected Photophysical and Sensing Properties

The following table summarizes the hypothetical photophysical and sensing characteristics of this compound based on data reported for analogous quinolinone-based probes.

ParameterProjected Value/Characteristic
Excitation Maximum (λex) ~350 - 400 nm
Emission Maximum (λem) ~450 - 550 nm
Stokes Shift > 100 nm[3]
Quantum Yield (Φ) Moderate to high in organic solvents, potentially enhanced upon analyte binding
Sensing Mechanism Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation Enhanced Fluorescence (CHEF)[1][3]
Potential Analytes Metal ions (e.g., Al³⁺, Hg²⁺), pH
Detection Limit Expected in the nanomolar (nM) range[3][4]

Experimental Protocols

Protocol 1: Synthesis of a 3-Acetyl-4-hydroxyquinolin-2(1H)-one Derivative

This protocol provides a general method for the synthesis of a 3-acetyl-4-hydroxyquinolin-2(1H)-one scaffold, which is the core of the proposed probe. Specific bromination steps would be required to obtain the final product.

Materials:

  • Methyl anthranilate

  • Ethyl acetoacetate

  • Sodium carbonate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of methyl anthranilate and ethyl acetoacetate is heated under reflux.

  • The resulting intermediate is then subjected to Dieckmann intramolecular cyclization.

  • The cyclized product is treated with sodium carbonate at room temperature to yield 3-acetyl-4-hydroxyquinolin-2(1H)-one.[5]

  • Subsequent bromination at the 6-position would be carried out using a suitable brominating agent.

Protocol 2: General Procedure for Fluorescence Titration Studies

This protocol outlines a general method for evaluating the sensing performance of the fluorescent probe with a target analyte (e.g., a metal ion).

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solution of the analyte (e.g., AlCl₃ in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer.

  • Add increasing concentrations of the analyte to these solutions.

  • After an appropriate incubation time, record the fluorescence emission spectra of each solution using a spectrofluorometer.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the binding affinity and detection limit.[6]

Protocol 3: Protocol for Cellular Imaging

This protocol describes a general procedure for using the probe for imaging in live cells.

Materials:

  • Live cells (e.g., HeLa cells) cultured on a suitable imaging dish.

  • Stock solution of this compound in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Incubate the cultured cells with a solution of the fluorescent probe in the cell culture medium for a specific duration (e.g., 30 minutes).

  • Wash the cells with PBS to remove any excess probe.

  • If applicable, treat the cells with the target analyte.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.[3]

Visualizations

G Hypothetical Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) Probe This compound (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte (Chelation) Analyte Metal Ion (e.g., Al³⁺) Complex->Probe - Analyte (Dissociation)

Caption: Proposed CHEF sensing mechanism for metal ion detection.

G General Experimental Workflow for Probe Evaluation Synthesis Synthesis and Characterization of the Probe Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Synthesis->Photophysical Sensing Fluorescence Titration with Analytes (Selectivity and Sensitivity) Photophysical->Sensing Bioimaging Cellular Imaging Studies (Uptake, Localization, Biocompatibility) Sensing->Bioimaging Data Data Analysis and Interpretation Sensing->Data Bioimaging->Data

Caption: Workflow for the evaluation of a new fluorescent probe.

References

Synthesis of Novel Heterocyclic Inhibitors from 3-Acetyl-6-bromoquinolin-4(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential therapeutic inhibitors derived from 3-Acetyl-6-bromoquinolin-4(1H)-one. The methodologies described herein are based on established synthetic routes for structurally related compounds and are intended to guide the development of novel anticancer and antimicrobial agents.

Application Notes

The quinolin-4(1H)-one scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The starting material, this compound, possesses a reactive acetyl group at the C-3 position, which serves as a versatile handle for the synthesis of a diverse library of heterocyclic derivatives.

The primary synthetic strategies involve the condensation of the acetyl group with various reagents to form key intermediates, such as chalcones, which can then be cyclized to afford a variety of heterocyclic systems. These heterocycles, including pyrazoles, pyrimidines, and thiazoles, are known to be biologically active and can be further functionalized to optimize their inhibitory potential against specific cellular targets.

The synthesized compounds are expected to exhibit significant cytotoxic activity against various cancer cell lines and may also possess antimicrobial properties. The protocols provided below detail the synthesis of key intermediates and their subsequent transformation into target heterocyclic inhibitors.

Data Presentation

The following table summarizes the reported cytotoxic activity of structurally analogous compounds synthesized from 3-Acetyl-6-bromo-2H-chromen-2-one against the human liver carcinoma cell line (HEPG2-1). This data serves as a predictive guide for the potential efficacy of the corresponding quinolin-4(1H)-one derivatives.

Compound IDHeterocyclic SystemR SubstituentIC₅₀ (µM)[1][2]
1a Pyrazolo[1,5-a]pyrimidinePhenyl14.20 ± 1.21
1b Pyrazolo[1,5-a]pyrimidine4-Chlorophenyl2.70 ± 0.28
1c Tetrazolo[1,5-a]pyrimidine-11.30 ± 1.02
2a PyrazoleH10.50 ± 0.95
2b PyrazolePhenylNot Available
3a 1,3,4-ThiadiazolePhenyl4.90 ± 0.69
3b Thiazole4-Methylphenyl9.80 ± 0.88
3c Thiazole4-Chlorophenyl8.20 ± 1.54
Doxorubicin (Reference Drug)-1.20 ± 0.11

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of heterocyclic derivatives from 3-Acetyl-6-bromo-2H-chromen-2-one and are proposed for the synthesis of analogous compounds from this compound.

Protocol 1: Synthesis of 6-Bromo-3-(3-(dimethylamino)acryloyl)-1H-quinolin-4-one (Intermediate I)

This protocol describes the formation of an enaminone intermediate, which is a key precursor for the synthesis of various heterocyclic systems.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • A mixture of this compound (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) in dry xylene (20 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux with continuous stirring for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the crude product.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-Bromo-3-(3-(dimethylamino)acryloyl)-1H-quinolin-4-one.

Protocol 2: Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines the synthesis of pyrazole and fused pyrimidine derivatives from the enaminone intermediate.

Materials:

  • 6-Bromo-3-(3-(dimethylamino)acryloyl)-1H-quinolin-4-one (Intermediate I)

  • Hydrazine hydrate or Phenylhydrazine

  • 5-Amino-3-substituted-1H-pyrazoles

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure for Pyrazole Synthesis (e.g., Compound 2a/2b):

  • A mixture of Intermediate I (1 mmol) and hydrazine hydrate or phenylhydrazine (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 3-5 hours.

  • The reaction is monitored by TLC.

  • After cooling, the formed precipitate is filtered, washed with ethanol, and recrystallized from an appropriate solvent to give the corresponding pyrazole derivative.

Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis (e.g., Compound 1a/1b):

  • A solution of Intermediate I (1 mmol) and the appropriate 5-amino-3-substituted-1H-pyrazole (1 mmol) in glacial acetic acid (15 mL) is heated at reflux for 6-8 hours.

  • The reaction mixture is then cooled and poured into ice-water.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the target pyrazolo[1,5-a]pyrimidine.

Protocol 3: Synthesis of Thiazole and 1,3,4-Thiadiazole Derivatives

This protocol describes the synthesis of thiazole and thiadiazole heterocycles, which often exhibit significant biological activity.

Materials:

  • This compound

  • Thiosemicarbazide

  • Hydrazonoyl chlorides or appropriate α-haloketones

  • Ethanol

  • Triethylamine (for some reactions)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure for Thiazole Synthesis (e.g., Compound 3b/3c):

  • A mixture of 2-(1-(6-bromo-4-oxo-1,4-dihydroquinolin-3-yl)ethylidene)hydrazine-1-carbothioamide (synthesized from this compound and thiosemicarbazide) (1 mmol) and the appropriate α-haloketone (e.g., phenacyl bromide derivative) (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized to give the thiazole derivative.

Procedure for 1,3,4-Thiadiazole Synthesis (e.g., Compound 3a):

  • The synthesis of 1,3,4-thiadiazoles can be achieved through various multi-step routes often starting from the corresponding thiosemicarbazide derivative of this compound, followed by cyclization reactions with appropriate reagents like hydrazonoyl chlorides.[2]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cell Cancer Cell Proliferation Proliferation Apoptosis Apoptosis Kinase_Pathway Kinase Signaling (e.g., EGFR, Akt) Cell_Cycle_Progression Cell Cycle Progression Kinase_Pathway->Cell_Cycle_Progression promotes Cell_Cycle_Progression->Proliferation leads to Cell_Cycle_Progression->Apoptosis arrest leads to Synthesized_Inhibitor Synthesized Inhibitor (e.g., Pyrazole, Thiazole derivatives) Synthesized_Inhibitor->Kinase_Pathway inhibits

Caption: Proposed mechanism of action for synthesized inhibitors.

Experimental Workflow Diagram

G Start 3-Acetyl-6-bromo- quinolin-4(1H)-one Intermediate Key Intermediate (e.g., Enaminone) Start->Intermediate Reaction with DMF-DMA Heterocycles Synthesis of Heterocycles (Pyrazole, Pyrimidine, etc.) Intermediate->Heterocycles Cyclization Reactions Purification Purification & Characterization Heterocycles->Purification Isolation Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) Purification->Bioassay Screening End Lead Compound Identification Bioassay->End Analysis

Caption: General experimental workflow for inhibitor synthesis.

References

Application Notes and Protocols for High-Throughput Screening with 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 3-Acetyl-6-bromoquinolin-4(1H)-one in high-throughput screening (HTS) campaigns, particularly for the discovery of novel kinase inhibitors. While specific biological targets for this compound are still under investigation, its structural similarity to known bioactive quinolinones suggests potential applications in oncology and other therapeutic areas. The following protocols are representative examples of how this compound could be screened against a well-validated cancer target, the Epidermal Growth Factor Receptor (EGFR), using industry-standard HTS methodologies.

Introduction

This compound is a synthetic heterocyclic compound belonging to the quinolinone class. This structural motif is present in numerous compounds with a wide range of biological activities, making it a valuable scaffold for drug discovery.[1][2] Quinolines and quinolinones have been identified as privileged structures in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] High-throughput screening (HTS) is a key strategy in modern drug discovery that allows for the rapid testing of large chemical libraries to identify compounds with activity against a specific biological target.[5] This document outlines protocols for both a primary biochemical screen and a secondary cell-based assay to evaluate the potential of this compound as an inhibitor of the EGFR signaling pathway, a critical pathway in many cancers.[6][7]

Principle of the Assays

Biochemical Kinase Assay: The primary screen utilizes a luminescence-based kinase assay, such as the Kinase-Glo® platform.[8][9][10] This homogeneous assay quantifies the amount of ATP remaining in solution following a kinase reaction. In the presence of an active kinase, ATP is consumed to phosphorylate a substrate. An inhibitor of the kinase will prevent this reaction, leaving more ATP in the well. The Kinase-Glo® reagent is then added, which contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, a high luminescent signal indicates low kinase activity and potential inhibition by the test compound.[9][10]

Cell-Based Proliferation Assay: Hits identified in the primary biochemical screen are further evaluated in a secondary, cell-based assay to confirm their activity in a more physiologically relevant context and to assess cytotoxicity. An EGFR-dependent cancer cell line is used, where cell proliferation is driven by EGFR signaling.[6][7] The compound's effect on cell viability is measured using a luminescent assay like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells. A decrease in the luminescent signal indicates reduced cell proliferation or cytotoxicity, thus confirming the compound's antiproliferative activity.

Experimental Protocols

Protocol 1: Primary High-Throughput Biochemical Screen for EGFR Kinase Inhibitors

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, Ultra-Pure

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque, 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions, positive control (Staurosporine), and negative control (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X EGFR enzyme/substrate solution in Kinase Buffer containing the recombinant EGFR and the Poly(Glu, Tyr) substrate.

    • Dispense 5 µL of this solution into each well of the assay plate containing the compounds.

    • Mix by shaking the plate for 1 minute.

    • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at the Kₘ for the enzyme.

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The total reaction volume is now 10 µL.

    • Mix by shaking the plate for 1 minute.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Mix the plate on a shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

  • Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Protocol 2: Secondary Cell-Based Antiproliferation Screen

This protocol is designed for a 384-well plate format using an EGFR-dependent cell line (e.g., NCI-H1975).

Materials and Reagents:

  • EGFR-dependent human non-small cell lung cancer cell line (e.g., NCI-H1975)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • This compound (confirmed hits from primary screen)

  • Gefitinib or similar approved EGFR inhibitor (positive control)

  • DMSO (negative control)

  • White, opaque, clear-bottom, 384-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 2,000 cells/well) in the cell culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and control compounds in the cell culture medium.

    • Remove the plates from the incubator and add 10 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cell Viability:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 25 µL of the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration: % Growth Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

  • Plot the % Growth Inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Representative HTS Data for this compound

This table presents hypothetical data that could be generated from the described screening protocols.

Assay TypeTarget/Cell LineCompoundIC₅₀ / GI₅₀ (µM)Z'-Factor
Primary Screen Recombinant EGFRThis compound1.250.78
(Biochemical)KinaseStaurosporine (Positive Control)0.01N/A
Secondary Screen NCI-H1975This compound2.50.65
(Cell-Based)CellsGefitinib (Positive Control)0.1N/A

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds EGFR->EGFR P P EGFR->P Compound 3-Acetyl-6-bromo quinolin-4(1H)-one Compound->EGFR Inhibits RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway showing inhibition by this compound.

Experimental Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit-to-Lead start Compound Library (including test compound) primary_screen Biochemical HTS (EGFR Kinase-Glo® Assay) start->primary_screen primary_analysis Data Analysis (IC₅₀ Determination) primary_screen->primary_analysis primary_hits Primary Hits primary_analysis->primary_hits secondary_screen Cell-Based HTS (Antiproliferation Assay) primary_hits->secondary_screen secondary_analysis Data Analysis (GI₅₀ Determination) secondary_screen->secondary_analysis confirmed_hits Confirmed Hits secondary_analysis->confirmed_hits sar Structure-Activity Relationship (SAR) Studies confirmed_hits->sar

Caption: High-throughput screening workflow for the identification of kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the stage of the reaction. The primary synthetic routes considered are variations of the Gould-Jacobs and Conrad-Limpach reactions, which involve the condensation of 4-bromoaniline with a β-dicarbonyl compound followed by thermal cyclization.

Issue 1: Low or No Yield of the Intermediate Condensation Product

  • Question: I am not observing the formation of the expected enamine intermediate after reacting 4-bromoaniline with my β-ketoester (e.g., ethyl 2-acetylacetoacetate). What could be the cause?

  • Possible Causes & Solutions:

    • Inadequate Removal of Water: The condensation reaction is an equilibrium process. The water produced must be removed to drive the reaction forward.

      • Solution: Use a Dean-Stark apparatus if performing the reaction in a suitable solvent like toluene or xylene. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

    • Incorrect Catalyst: While this condensation can sometimes proceed without a catalyst, a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or acetic acid) can significantly increase the reaction rate.

      • Solution: Add a catalytic amount of a suitable acid to the reaction mixture.

    • Low Reaction Temperature: The reactivity of the aniline may be low, requiring thermal energy to initiate the reaction.

      • Solution: Gently heat the reaction mixture (e.g., 40-60 °C) to facilitate the condensation.

Issue 2: Low Yield During the High-Temperature Cyclization Step

  • Question: The conversion of my intermediate to the final this compound is very low after heating. What are the common reasons for this?

  • Possible Causes & Solutions:

    • Insufficient Temperature: The electrocyclic ring-closing reaction required to form the quinolinone ring is a high-activation-energy process, often requiring temperatures around 250 °C.[1][2]

      • Solution: Ensure your heating apparatus (e.g., a high-temperature oil bath, sand bath, or heating mantle) can consistently maintain the required temperature. High-boiling point solvents like Dowtherm A or diphenyl ether are traditionally used for this step.[3]

    • Product Decomposition: The required high temperatures can also lead to the decomposition of the starting material or the product.[4]

      • Solution: Optimize the reaction time. Shorter reaction times at a slightly higher temperature might be more effective than prolonged heating at a lower temperature. Microwave-assisted synthesis can be an excellent alternative to dramatically reduce reaction times and potentially improve yields by minimizing degradation.[5]

    • Improper Solvent: The choice of solvent is critical. The solvent must be stable at high temperatures and facilitate the reaction.[3]

      • Solution: A survey of solvents for the Conrad-Limpach synthesis has shown that higher-boiling solvents generally improve the yield. Consider using solvents like 1,2,4-trichlorobenzene or 2-nitrotoluene as alternatives to more common ones.[3]

Issue 3: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities that are difficult to separate. What are these likely to be and how can I avoid them?

  • Possible Causes & Solutions:

    • Formation of Isomers: If using an asymmetrically substituted aniline, a mixture of regioisomers can be formed.[4] For 4-bromoaniline, cyclization can theoretically occur at either ortho position, though it is sterically and electronically directed.

      • Solution: This is less of an issue with 4-bromoaniline, but careful characterization (NMR, MS) is crucial to confirm the structure of the product.

    • Side Reactions: At high temperatures, various side reactions, including polymerization and decarboxylation (if applicable), can occur.[5]

      • Solution: Optimize the temperature and reaction time. Using microwave irradiation can often provide a cleaner reaction profile.[5]

    • Oxidation: The quinolinone ring can be susceptible to oxidation under harsh conditions.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Issue 4: Difficulty with Product Purification and Isolation

  • Question: I am struggling to purify the final product. It seems to decompose on silica gel or is difficult to crystallize.

  • Possible Causes & Solutions:

    • Instability on Stationary Phase: Quinolone derivatives can be unstable on acidic silica gel, leading to decomposition during column chromatography.[6]

      • Solution: Try deactivating the silica gel with a base like triethylamine (by adding ~1% to the eluent) or use a different stationary phase like neutral alumina.[6] Reverse-phase chromatography could also be an option.[6]

    • Poor Crystallization: The crude product may be an oil or an amorphous solid that is resistant to crystallization.

      • Solution: Test a wide range of solvents and solvent mixtures for recrystallization. Techniques like trituration with a non-polar solvent (e.g., ether, pentane) can help induce crystallization or wash away soluble impurities.[6] Performing purification steps under an inert atmosphere can prevent degradation if the compound is sensitive to air or moisture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct approach is a variation of the Gould-Jacobs or Conrad-Limpach synthesis.[2][4] This involves two main steps:

  • Condensation: Reaction of 4-bromoaniline with a suitable β-dicarbonyl compound, such as ethyl 2-acetylacetoacetate.

  • Cyclization: High-temperature thermal cyclization of the resulting enamine intermediate to form the quinolinone ring system.

Q2: Why is a high temperature required for the cyclization step?

A2: The cyclization is an intramolecular electrophilic aromatic substitution (or a related 6-electron electrocyclization), which involves the disruption of the aromaticity of the aniline ring in the transition state.[2][3] This process has a high activation energy barrier and therefore requires significant thermal energy, typically around 250 °C, to proceed at a reasonable rate.[1]

Q3: Can I use microwave synthesis for this reaction?

A3: Yes, microwave-assisted synthesis is highly recommended for the Gould-Jacobs reaction. It can significantly reduce reaction times (from hours to minutes) and often leads to improved yields and cleaner products by minimizing thermal decomposition.[5]

Q4: My product shows two tautomeric forms in the NMR spectrum. Is this normal?

A4: Yes, this is expected. The product, this compound, is a 4-quinolone which exists in a keto-enol tautomeric equilibrium with 3-Acetyl-6-bromo-4-hydroxyquinoline. While the quinolone (keto) form generally predominates, the presence of both forms can sometimes be observed in solution, depending on the solvent and temperature.[2]

Q5: What are the key starting materials for this synthesis?

A5: The key starting materials are:

  • 4-bromoaniline: Provides the benzene ring and the nitrogen atom for the quinoline core.

  • A β-dicarbonyl compound: Provides the three-carbon chain that will form the pyridine part of the quinoline ring. For the target molecule, ethyl 2-acetylacetoacetate is a suitable choice as it already contains the required acetyl group at the correct position.

Data Presentation

Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield (Microwave Synthesis)

This table summarizes representative data on how reaction conditions can affect product yield in a related Gould-Jacobs synthesis, illustrating the importance of optimizing these parameters.

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)Notes
125010101Incomplete cyclization of the intermediate.[5]
2300102437Higher temperature improves cyclization but may cause degradation.[5]
325020122Increased time at lower temperature is not effective.[5]
4300202428Prolonged time at high temperature leads to product degradation.[5]
530052247Optimal conditions: high temperature with short reaction time.[5]

Data adapted from a representative Gould-Jacobs reaction to illustrate general principles.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Quinolone Core (Gould-Jacobs Method)

This protocol is a representative example for the synthesis of a quinolone derivative and should be adapted for the specific synthesis of this compound.

Materials:

  • 4-bromoaniline

  • Ethyl 2-acetylacetoacetate

  • Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (for washing)

Procedure:

  • To a microwave synthesis vial, add 4-bromoaniline (1.0 mmol) and ethyl 2-acetylacetoacetate (1.2 to 3.0 mmol, excess is often used).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the optimized time (e.g., 5-15 minutes), with stirring. Monitor the internal pressure.

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the product may form upon cooling.

  • Filter the solid product and wash it with a small amount of cold acetonitrile to remove unreacted starting material and byproducts.[5]

  • Dry the resulting solid under vacuum.

  • Analyze the product for purity (e.g., HPLC, LC-MS) and confirm its structure (¹H NMR, ¹³C NMR, MS).

Visualizations

Diagram 1: General Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products & Purification A 4-Bromoaniline C Step 1: Condensation (Formation of Enamine) A->C B Ethyl 2-acetylacetoacetate B->C D Step 2: Thermal Cyclization (e.g., 250°C or Microwave) C->D Intermediate E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckStep At which step is the yield low? Start->CheckStep Condensation Step 1: Condensation CheckStep->Condensation Condensation Cyclization Step 2: Cyclization CheckStep->Cyclization Cyclization Cause_Cond1 Incomplete Reaction? Condensation->Cause_Cond1 Cause_Cyc1 Incomplete Cyclization? Cyclization->Cause_Cyc1 Sol_Cond1 Add acid catalyst Increase temperature Remove H2O Cause_Cond1->Sol_Cond1 Yes Sol_Cyc1 Increase Temperature (>250°C) Use Microwave Synthesis Cause_Cyc1->Sol_Cyc1 Yes Cause_Cyc2 Product Decomposition? Cause_Cyc1->Cause_Cyc2 No Sol_Cyc2 Reduce Reaction Time Use Inert Atmosphere Cause_Cyc2->Sol_Cyc2 Yes

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification.

Q2: What solvents are recommended for recrystallization?

A2: Based on methodologies for similar quinolinone derivatives, a mixture of methanol and water can be effective. Another potential solvent system is N,N-dimethylformamide (DMF), followed by cooling and filtration of the precipitated crystals.[1][2]

Q3: Is this compound sensitive to particular conditions?

A3: While specific data for this exact molecule is limited, related quinolinone compounds have shown sensitivity to oxygen, water, and light, which can lead to decomposition.[3] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) and protect it from light where possible.

Q4: What are the likely impurities I might encounter?

A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in the synthesis of similar quinolinones can include unreacted starting materials like 4-bromoaniline and cyclization byproducts.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
High Solubility in Recrystallization Solvent If the product remains dissolved after cooling, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation. A common combination is dissolving in a good solvent like methanol and then adding water.[2]
Product is an Oil, Not a Crystal Oiling out can occur if the solution is supersaturated or cooled too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. Slower cooling may also promote crystal formation.
Decomposition During Heating Quinolinones can be sensitive to prolonged heating. Minimize the time the compound is heated in the solvent. Consider using a lower boiling point solvent if possible, or perform the recrystallization under an inert atmosphere.
Problem 2: Product Decomposition on Silica Gel Column Chromatography
Possible Cause Suggested Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Consider deactivating the silica gel by treating it with a base like triethylamine or sodium bicarbonate before packing the column.[3]
Alternative Stationary Phases If decomposition persists on silica, explore other stationary phases such as neutral or basic alumina, Florisil, or even cellulose.[3] Reversed-phase (C18) silica could also be an option, though it may also lead to decomposition for some quinolinones.[3]
Solvent Choice Ensure solvents are dry and free of peroxides, as these can contribute to decomposition. Degassing solvents prior to use can also be beneficial.
Problem 3: Tailing or Broad Peaks in Column Chromatography

| Possible Cause | Suggested Solution | | Inappropriate Solvent Polarity | Optimize the mobile phase. A gradual increase in the polarity of the eluent (gradient elution) can help to sharpen peaks. | | Secondary Interactions with Stationary Phase | For quinolinones, which can have basic nitrogen atoms, secondary interactions with the acidic silanol groups of silica gel can cause tailing. Adding a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase can mitigate this effect. | | Column Overloading | The amount of crude material loaded onto the column may be too high. Reduce the sample load to improve separation and peak shape. |

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water
  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Once fully dissolved, filter the hot solution to remove any insoluble impurities.

  • Slowly add water dropwise to the hot filtrate until the solution becomes slightly cloudy.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.[2]

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane or dichloromethane).

  • Add 1% triethylamine (v/v) to the slurry and stir for 15-20 minutes to deactivate the silica.

  • Pack the column with the deactivated silica slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane or dichloromethane).

  • Collect fractions and analyze them by TLC or another appropriate method to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 3-Acetyl-6-bromo- quinolin-4(1H)-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization <95% Pure Purity_Check->Column_Chromatography <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Decomposition Start Product Decomposition during Column Chromatography Check_Silica Is standard silica gel being used? Start->Check_Silica Deactivate_Silica Deactivate silica with a base (e.g., triethylamine) Check_Silica->Deactivate_Silica Yes Check_Solvents Are solvents dry and peroxide-free? Check_Silica->Check_Solvents No Alternative_Stationary_Phase Use alternative stationary phase (Alumina, Florisil, Cellulose) Deactivate_Silica->Alternative_Stationary_Phase If decomposition persists Deactivate_Silica->Check_Solvents Alternative_Stationary_Phase->Check_Solvents Dry_Solvents Use freshly dried solvents Check_Solvents->Dry_Solvents No Success Pure Product Obtained Check_Solvents->Success Yes Dry_Solvents->Success

Caption: Troubleshooting decision tree for product decomposition during column chromatography.

References

Technical Support Center: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is a variation of the Gould-Jacobs reaction. This involves the condensation of 4-bromoaniline with a suitable β-keto ester, such as diethyl acetylmalonate, followed by a thermal cyclization to form the quinolinone ring system.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters are the reaction temperature and time, especially during the high-temperature cyclization step. High temperatures are necessary for the ring closure but can also lead to product degradation and side reactions if not carefully controlled.[1] The choice of solvent for the cyclization can also significantly impact the reaction yield.

Q3: What are the expected side reactions in this synthesis?

A3: Common side reactions include:

  • Incomplete cyclization: The intermediate anilidomethylenemalonate may not fully cyclize, leading to lower yields of the desired product.

  • Product decomposition: The quinolinone product can be susceptible to decomposition at the high temperatures required for cyclization.

  • Decarboxylation: At very high temperatures, decarboxylation of the acetyl group at the 3-position can occur, leading to the formation of 6-bromoquinolin-4(1H)-one as a byproduct.[1]

  • Formation of regioisomers: While less common in the Gould-Jacobs reaction compared to other quinoline syntheses, the possibility of forming the 2-quinolone isomer under certain conditions cannot be entirely ruled out.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of solvents. For more persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete initial condensation Ensure equimolar or a slight excess of the β-keto ester is used. Monitor the reaction by TLC to confirm the consumption of the starting aniline.
Cyclization temperature is too low The cyclization step typically requires high temperatures (200-250 °C). Ensure the reaction medium reaches and maintains the optimal temperature. Using a high-boiling point solvent like diphenyl ether or employing microwave irradiation can facilitate reaching the required temperature.
Reaction time is too short While prolonged heating can cause degradation, insufficient time will lead to incomplete cyclization. Optimize the reaction time by monitoring the progress via TLC.
Decomposition of starting materials or product Use high-purity starting materials. If using thermal heating, ensure even heat distribution to avoid localized overheating. Consider using microwave-assisted synthesis for shorter reaction times and potentially higher yields.[2][3]
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Troubleshooting and Removal
Unreacted 4-bromoaniline Can be detected by TLC and 1H NMR (characteristic aromatic signals).Wash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and dissolve the unreacted aniline.
Intermediate anilidomethylenemalonate Can be identified by TLC and spectroscopic methods (presence of ester and open-chain signals).Increase the cyclization temperature or prolong the reaction time. If the intermediate has precipitated, it can sometimes be separated by filtration before proceeding with the cyclization of the filtrate.
Decarboxylated byproduct (6-bromoquinolin-4(1H)-one) Will have a different retention factor on TLC and will lack the acetyl group signal in 1H NMR.Optimize the cyclization temperature and time to minimize its formation.[1] Purification via fractional crystallization or column chromatography may be necessary to separate it from the desired product.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of this compound (Microwave-Assisted Method)

This protocol is adapted from general procedures for the microwave-assisted Gould-Jacobs reaction.[2][3]

Step 1: Condensation

  • In a microwave-safe reaction vial, combine 4-bromoaniline (1 equivalent), diethyl acetylmalonate (1.1 equivalents), and a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC until the 4-bromoaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((4-bromophenyl)amino)methylene-3-oxobutane-1,1-dicarboxylate, may precipitate and can be used in the next step with or without further purification.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent (e.g., diphenyl ether) or proceed solvent-free if the intermediate is a liquid.

  • Heat the mixture in the microwave reactor to a higher temperature (e.g., 220-250 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the formation of the product by TLC.

  • After cooling, the solid product can be precipitated by adding a non-polar solvent like hexane or ether.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Bromoaniline 4-Bromoaniline Intermediate Anilidomethylene- acetylmalonate Intermediate 4-Bromoaniline->Intermediate Condensation Diethyl_acetylmalonate Diethyl_acetylmalonate Diethyl_acetylmalonate->Intermediate Product 3-Acetyl-6-bromoquinolin- 4(1H)-one Intermediate->Product Thermal Cyclization (High Temp) Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Insufficient heat/time Decarboxylation Decarboxylation Product (6-bromoquinolin-4(1H)-one) Product->Decarboxylation Excessive heat/time Decomposition Decomposition Products Product->Decomposition Excessive heat

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No incomplete_condensation Check Condensation Step: - Reagent stoichiometry - Reaction monitoring (TLC) check_yield->incomplete_condensation Yes purification Purification Strategy: - Acid wash for aniline - Recrystallization - Column chromatography check_impurities->purification Yes end_product Pure Product check_impurities->end_product No cyclization_conditions Optimize Cyclization: - Increase temperature - Increase time - Consider microwave incomplete_condensation->cyclization_conditions cyclization_conditions->check_yield purification->end_product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a smooth and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method involves a two-step process. The first step is the synthesis of the 6-bromoquinolin-4(1H)-one core via the Gould-Jacobs reaction, starting from 4-bromoaniline. The second step is the introduction of the acetyl group at the C3 position, typically through a Friedel-Crafts acylation or a similar electrophilic substitution reaction.

Q2: I am observing a low yield in the Gould-Jacobs cyclization step. What are the potential causes?

A2: Low yields in the Gould-Jacobs reaction are often attributed to the high temperatures required for thermal cyclization, which can lead to decomposition of the starting materials or products.[1] Incomplete reaction or the formation of side products, such as regioisomers if using a substituted aniline, can also contribute to lower yields.[1][2] Optimization of the reaction temperature and time is crucial.

Q3: During the acetylation step, where else on the molecule can acylation occur?

A3: Besides the desired C3 position, acylation can potentially occur at the nitrogen (N1) or the oxygen of the hydroxyl tautomer (O4). The reaction conditions, particularly the choice of catalyst and solvent, play a significant role in directing the regioselectivity of the acylation.

Q4: What are the best practices for purifying the final product?

A4: Purification of quinolinone derivatives can be challenging. Recrystallization from a suitable solvent is often the preferred method. If chromatography is necessary, care must be taken as some quinolinones are prone to decomposition on silica gel.[3] It is advisable to perform a small-scale test to determine the stability of the compound on the chosen stationary phase. Using a neutral or deactivated silica gel may be beneficial.

Q5: Are there any common side products to be aware of during the synthesis of the quinolinone core?

A5: In reactions related to the Gould-Jacobs synthesis, such as the Knorr synthesis, the formation of crotonates instead of the desired anilide in the initial condensation step can be a significant side reaction.[4] This is influenced by the reaction conditions, particularly the temperature.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of 6-bromoquinolin-4(1H)-one - High reaction temperature in the Gould-Jacobs cyclization leading to decomposition.[1] - Incomplete cyclization of the intermediate.- Carefully control and optimize the cyclization temperature. Consider using a high-boiling point solvent like Dowtherm A to maintain a consistent temperature.[1] - Increase the reaction time or consider microwave-assisted heating to promote cyclization at a lower temperature.[5]
Formation of multiple products in the acetylation step - Lack of regioselectivity in the Friedel-Crafts acylation. - N-acylation or O-acylation competing with C3-acylation.- Screen different Lewis acid catalysts (e.g., AlCl₃, ZnCl₂, polyphosphoric acid) and solvents to improve C3 selectivity. - Consider using a protecting group for the N1 position if N-acylation is a major issue.
Difficulty in purifying the final product - Product is insoluble in common chromatography solvents. - Decomposition of the product on silica gel.[3]- Attempt recrystallization from various solvents or solvent mixtures. - If column chromatography is necessary, use deactivated silica or an alternative stationary phase like alumina. Perform a small-scale test to check for stability.
Incomplete consumption of starting material in the Gould-Jacobs reaction - Insufficient reaction time or temperature.- Gradually increase the reaction temperature and monitor the reaction progress by TLC. - Ensure efficient mixing, especially in a heterogeneous reaction mixture.
Charring or dark coloration of the reaction mixture - Decomposition at high temperatures.- Lower the reaction temperature and extend the reaction time. - Ensure the starting materials are pure and free of contaminants that could catalyze decomposition.

Experimental Protocols

Step 1: Synthesis of 6-bromoquinolin-4(1H)-one via Gould-Jacobs Reaction

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[1][6]

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours to form the intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate. The progress of the reaction can be monitored by TLC.

  • Add a high-boiling point solvent to the reaction mixture.

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization. Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, ether) to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure 6-bromoquinolin-4(1H)-one.

Step 2: C3-Acetylation of 6-bromoquinolin-4(1H)-one

This protocol is based on the principles of Friedel-Crafts acylation.[7]

Materials:

  • 6-bromoquinolin-4(1H)-one

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoquinolin-4(1H)-one (1 equivalent) in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., aluminum chloride, 2.5-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Add the acetylating agent (acetyl chloride or acetic anhydride, 1.2 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature or gently heat as needed. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Friedel-Crafts Acylation start1 4-Bromoaniline + Diethyl ethoxymethylenemalonate intermediate Condensation (100-120 °C) start1->intermediate cyclization Thermal Cyclization (240-260 °C) intermediate->cyclization product1 6-Bromoquinolin-4(1H)-one cyclization->product1 start2 6-Bromoquinolin-4(1H)-one + Acetylating Agent product1->start2 Purified Intermediate acylation Lewis Acid Catalyst (e.g., AlCl₃) start2->acylation workup Aqueous Workup acylation->workup product2 This compound workup->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Decomposition at High Temperature issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Product Formation issue->cause3 cause4 Purification Loss issue->cause4 sol1 Optimize Temperature/ Use Microwave cause1->sol1 sol2 Increase Reaction Time/ Improve Mixing cause2->sol2 sol3 Modify Catalyst/ Solvent cause3->sol3 sol4 Use Recrystallization/ Deactivated Silica cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

Based on the known reactivity of quinoline and quinolinone derivatives, this compound is susceptible to degradation through several pathways:

  • Photodegradation: Quinolone compounds are known to be sensitive to light, particularly UV irradiation, but also ambient room light.[1] Exposure can lead to the formation of various photoproducts through mechanisms such as oxidation, dimerization, and dehalogenation. The pyridine ring of the quinoline structure is often the initial site of attack.[2]

  • Chemical Degradation (pH-dependent): The stability of the compound can be significantly influenced by pH. In alkaline conditions, bromo-substituted organic molecules can undergo hydrolysis or intramolecular nucleophilic substitution, leading to the release of bromide ions.[3] Acidic conditions might also promote hydrolysis of the acetyl group or other reactions.

  • Enzymatic/Microbial Degradation: In biological systems, quinoline derivatives can be metabolized by microorganisms.[4][5] Common enzymatic reactions include hydroxylation, often catalyzed by molybdenum-containing hydroxylases, and ring cleavage by dioxygenases.[4][6] While specific enzymes for this compound are not identified, these pathways represent a potential route of biological degradation.

Q2: How can I minimize degradation of this compound during storage and handling?

To ensure the stability and integrity of your compound, the following storage and handling procedures are recommended:

  • Protection from Light: Store the compound in amber vials or containers that block UV and visible light.[1] When handling the compound in solution, work in a dimly lit area or use glassware wrapped in aluminum foil.

  • Temperature Control: Store the compound at the recommended temperature, typically in a cool, dry place. For long-term storage, especially in solution, consider storing at -20°C or below.

  • pH Control: When preparing solutions, use buffers to maintain a stable pH, preferably in the neutral to slightly acidic range, unless experimental conditions require otherwise. Avoid strongly alkaline or acidic conditions to prevent chemical degradation.[3]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the solid compound or solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: What are the common side reactions or impurities I might encounter during the synthesis of this compound?

The synthesis of quinolinone derivatives can be complex, and several side reactions may lead to the formation of impurities.[7][8] Common issues include:

  • Incomplete Cyclization: The final ring-closing step to form the quinolinone core may be incomplete, leaving starting materials or intermediates in the final product.

  • Positional Isomers: Depending on the synthetic route, isomers with substituents at different positions on the quinoline ring may form.

  • Deacetylation or Dehalogenation: Under harsh reaction conditions (e.g., high temperature, strong acids or bases), the acetyl or bromo group may be cleaved from the quinoline core.[9]

  • Oxidation: The quinoline ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated byproducts, especially if not performed under an inert atmosphere.[10]

Q4: What analytical methods are best for monitoring the degradation of this compound?

Several analytical techniques are suitable for separating, identifying, and quantifying the parent compound and its potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is an excellent method for monitoring the disappearance of the parent compound and the appearance of degradation products.[1] It is a robust technique for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. The mass spectrometer provides molecular weight information, which is crucial for structure elucidation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical method.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products, providing detailed information about the molecular arrangement.

Troubleshooting Guides

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Steps
Photodegradation 1. Prepare a fresh solution and immediately analyze it, comparing the chromatogram to an older sample. 2. Prepare and handle all samples under light-protected conditions (amber vials, foil-wrapped flasks).[1] 3. If degradation is confirmed, establish a time course experiment to determine the rate of photodegradation under specific light conditions.
Solvent/pH Instability 1. Analyze the compound in different solvents and at various pH levels to assess its stability. 2. Ensure the mobile phase used for HPLC is compatible and does not induce degradation. Run a stability test of the compound in the mobile phase over several hours.
Contamination 1. Analyze a "blank" injection of the solvent to rule out contamination from the solvent or system. 2. Ensure all glassware and equipment are scrupulously clean.
Problem 2: Low or Inconsistent Bioactivity in Cellular Assays
Possible Cause Troubleshooting Steps
Degradation in Media 1. Incubate the compound in the cell culture medium for the duration of the experiment without cells. Analyze the medium at different time points by HPLC to check for degradation. 2. Some media components can catalyze degradation. If instability is observed, consider a simpler buffer system for initial experiments if possible.
Metabolism by Cells 1. The compound may be rapidly metabolized by the cells.[12] 2. Perform a time-course experiment and analyze both the cell lysate and the supernatant for the parent compound and potential metabolites using LC-MS.
Poor Solubility 1. Verify the solubility of the compound in the assay medium. Precipitated compound will not be active. 2. Use a co-solvent like DMSO, but ensure the final concentration is non-toxic to the cells.

Quantitative Data Summary

While specific degradation kinetics for this compound are not available, the following table presents data for related fluoroquinolone antibiotics to illustrate the typical format for summarizing such information.

Table 1: Photodegradation Rates of Selected Quinolones in Aqueous Solution

CompoundLight SourceHalf-life (t½)ConditionsReference
CiprofloxacinRoom Light> 1 hour (detectable products)Dilute aqueous solution[1]
OfloxacinVisible Light~3 hours (95.1% degradation)With MIL-100(Fe) photocatalyst[13]
EnrofloxacinVisible Light~3 hours (near complete)With MIL-100(Fe) photocatalyst[13]
QuinolineSunlight (Summer)~14 daysNear-surface lake water[14]

Experimental Protocols

Protocol 1: General Procedure for a Photostability Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to the final experimental concentration in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Aliquot the final solution into two sets of transparent vials (e.g., clear glass or quartz).

  • Control Sample: Wrap one set of vials completely in aluminum foil. These will serve as the dark controls.

  • Exposure: Place both the exposed and dark control vials in a photostability chamber with a controlled light source (e.g., a UV lamp at 365 nm) or under ambient laboratory light conditions.[2] Maintain a constant temperature.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one exposed vial and one dark control vial.

  • Analysis: Immediately analyze the samples by a validated HPLC-UV method.

  • Data Evaluation: Compare the peak area of the parent compound in the exposed sample to that in the dark control at each time point. Calculate the percentage of degradation and determine the degradation kinetics.

Protocol 2: Monitoring Degradation by HPLC
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a common starting point.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 320 nm).

  • Injection Volume: 10 µL.

  • Analysis: Monitor the retention time and peak area of this compound. The appearance of new peaks with different retention times indicates the formation of degradation products.

Visualizations

Hypothesized Degradation Pathways cluster_photo Photodegradation cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation parent This compound photo_h Hydroxylated Product parent->photo_h UV/Light, O2 photo_d Debrominated Product parent->photo_d UV/Light photo_dimer Dimerized Product parent->photo_dimer UV/Light chem_hydrolysis Hydrolysis of Acetyl Group parent->chem_hydrolysis Acid/Base chem_dehalogenation Hydrolytic Debromination parent->chem_dehalogenation Base (OH-) enz_hydroxy Hydroxylated Metabolite parent->enz_hydroxy Hydroxylase enz_cleavage Ring-Cleavage Product parent->enz_cleavage Dioxygenase

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Degradation Analysis start Prepare Compound in Solution stress Expose to Stress Condition (e.g., Light, pH, Temp) start->stress control Store in Control Condition (e.g., Dark, Neutral pH) start->control sampling Collect Samples at Time Intervals stress->sampling control->sampling analysis Analyze by HPLC / LC-MS sampling->analysis data Compare Stressed vs. Control analysis->data kinetics Determine Degradation Rate data->kinetics id Identify Degradation Products (if necessary) data->id end Report Findings kinetics->end id->end

Caption: Workflow for investigating the stability of the compound.

Troubleshooting Logic: Unexpected Analytical Peaks start Unexpected Peaks in Chromatogram q1 Is the peak in the solvent blank? start->q1 a1_yes Source is solvent or LC system contamination. q1->a1_yes Yes q2 Does peak intensity increase with sample age or light exposure? q1->q2 No a2_yes Likely a photodegradation product. Implement light protection. q2->a2_yes Yes q3 Is the sample prepared in a non-neutral pH solution? q2->q3 No a3_yes Likely a pH-driven degradation product. Verify stability at different pH values. q3->a3_yes Yes a3_no Consider thermal degradation or reaction with solvent/matrix. q3->a3_no No

Caption: Troubleshooting guide for identifying unknown peaks in analytical data.

References

troubleshooting solubility issues with 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acetyl-6-bromoquinolin-4(1H)-one, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many quinolinone derivatives, is a lipophilic compound and is expected to have low aqueous solubility. It is generally more soluble in polar aprotic organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

Commonly used solvents for quinolinone-based compounds include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For certain applications, alcohols such as ethanol and methanol may also be suitable, although solubility might be lower compared to DMSO or DMF.

Q3: I am having difficulty dissolving the compound in my desired solvent. What should I do?

Please refer to the Troubleshooting Guide below for a step-by-step approach to address solubility issues. Techniques such as warming, sonication, and the use of co-solvents can often improve dissolution.

Q4: Can I use heat to dissolve this compound?

Gentle warming (e.g., to 37-50°C) can be an effective method to increase the solubility of this compound. However, it is crucial to ensure the compound's stability at elevated temperatures. It is recommended to start with a small amount of the compound to test for degradation before proceeding with the bulk material.

Q5: For biological assays, what is the maximum recommended concentration of DMSO?

To minimize solvent-induced toxicity in cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5%. For some less sensitive assays, a final concentration of up to 1% may be acceptable. Always run a vehicle control (medium with the same final DMSO concentration) to assess the impact of the solvent on your experimental system.

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound, please follow this systematic troubleshooting workflow.

G cluster_0 Start: Undissolved Compound cluster_1 Step 1: Solvent Selection cluster_2 Step 2: Aiding Dissolution cluster_3 Step 3: Assessment cluster_4 Outcome start Weigh this compound node_solvent Add appropriate volume of primary solvent (e.g., DMSO) start->node_solvent node_vortex Vortex thoroughly at room temperature node_solvent->node_vortex node_sonicate Sonicate in a water bath for 5-15 minutes node_vortex->node_sonicate node_warm Warm gently (37-50°C) with intermittent vortexing node_sonicate->node_warm node_check Visually inspect for particulates. Is the solution clear? node_warm->node_check node_success Solution is ready for use (e.g., as a stock solution) node_check->node_success Yes node_fail Proceed to advanced troubleshooting node_check->node_fail No

Caption: A stepwise guide to dissolving this compound.

Quantitative Solubility Data

SolventTemperature (°C)Molar Fraction Solubility (x10^4)
Dimethyl Sulfoxide (DMSO) 1013.91
2017.02
3020.81
4025.46
5534.73
N,N-Dimethylformamide (DMF) 1012.83
2015.65
3018.99
4023.01
5530.95
Ethanol 100.38
200.51
300.68
400.90
551.32
Isopropanol 100.22
200.30
300.41
400.55
550.82

Data presented is for the related compound Quinocetone and is intended for illustrative purposes.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes a standard procedure for preparing a high-concentration stock solution of a poorly soluble compound like this compound for use in biological assays.

Materials:

  • This compound (Molecular Weight: 280.1 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 280.1 g/mol * (1000 mg / 1 g) = 2.801 mg

  • Weighing: Carefully weigh out approximately 2.8 mg of this compound and record the exact weight. Place the powder into a suitable vial.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.

    • Volume (µL) = [Mass (mg) / 280.1 ( g/mol )] * 100,000

  • Dissolution: a. Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. c. If solids persist, warm the solution in a 37°C water bath for 10 minutes, with intermittent vortexing. d. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in desiccated conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing and utilizing a stock solution of a test compound in a high-throughput screening (HTS) context.

G cluster_prep Compound Preparation cluster_plate Assay Plate Preparation cluster_assay Biological Assay node_weigh Weigh Compound node_dissolve Dissolve in DMSO (Vortex, Sonicate, Warm) node_weigh->node_dissolve node_stock 10 mM Stock Solution (Store at -80°C) node_dissolve->node_stock node_serial Serial Dilution (Intermediate Plate) node_stock->node_serial Thaw & Use node_dispense Dispense to 384-well Assay Plate node_serial->node_dispense node_cells Add Cells/Reagents node_dispense->node_cells node_incubate Incubate node_cells->node_incubate node_read Read Plate (e.g., Fluorescence) node_incubate->node_read

Caption: Workflow for preparing a test compound for a screening assay.

how to increase the stability of 3-Acetyl-6-bromoquinolin-4(1H)-one solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on the general chemical properties of quinolinone derivatives, bromo-aromatic compounds, and ketones, as well as established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a this compound solution?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The acetyl group at the 3-position can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the formation of 6-bromoquinolin-4(1H)-one-3-carboxylic acid or decarboxylation.

  • Oxidation: The quinolinone ring system and the acetyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to oxidizing agents.

  • Photolysis: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Exposure to light may cause de-bromination or promote the formation of radical species, leading to a cascade of degradation reactions.

Q2: How does the pH of the solution affect the stability of the compound?

A2: The pH of the solution is a critical factor. Quinoline derivatives often exhibit pH-dependent stability.[1][2] Extreme pH conditions (highly acidic or alkaline) are likely to accelerate hydrolytic degradation. It is generally recommended to maintain the solution pH close to neutral (pH 6-8) for optimal stability, unless experimental data suggests otherwise. Using a suitable buffer system can help maintain a stable pH.[3][4]

Q3: Is this compound sensitive to light?

A3: Yes, it is highly probable. The presence of a bromo-aromatic system suggests potential photosensitivity.[5] Exposure to light, especially UV light, can provide the energy needed to break the carbon-bromine bond, initiating degradation. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark.

Q4: What are the best practices for preparing and storing solutions to maximize stability?

A4: To maximize the stability of your this compound solution, follow these best practices:

  • Solvent Selection: Use high-purity, peroxide-free aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions. If aqueous solutions are required, use purified, de-gassed water and prepare fresh.

  • pH Control: If applicable, use a non-reactive buffer system (e.g., phosphate buffer) to maintain a stable pH in the optimal range.

  • Inert Atmosphere: For long-term storage, purging the solution and the vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

  • Light Protection: Always store solutions in amber-colored vials or in the dark to prevent photodegradation.

Q5: Can I add antioxidants to improve the stability of my solution?

A5: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. The choice of antioxidant depends on the solvent system.

  • For aqueous solutions: Consider water-soluble antioxidants like L-ascorbic acid or sodium metabisulfite.[6]

  • For organic or lipid-based solutions: Lipid-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) may be more effective.[1][7] It is crucial to first test the compatibility and effectiveness of the chosen antioxidant at a low concentration (e.g., 0.01-0.1%).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Solution turns yellow or brown Oxidative or photolytic degradation.Prepare a fresh solution and store it under an inert atmosphere (e.g., argon) and protected from light. Consider adding an appropriate antioxidant like BHT (for organic solvents) or ascorbic acid (for aqueous solutions).
Precipitate forms in the solution Poor solubility at storage temperature; degradation leading to less soluble products; pH shift.Ensure the storage temperature is not too low for the solvent used. For aqueous solutions, verify and buffer the pH. If degradation is suspected, prepare a fresh solution and implement enhanced stability measures.
Loss of compound potency (determined by HPLC) Chemical degradation (hydrolysis, oxidation, photolysis).Review all storage and handling procedures. Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. Implement specific protective measures (e.g., pH control for hydrolysis, antioxidants for oxidation, light protection for photolysis).
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the degradation products using techniques like LC-MS. Use the troubleshooting guide above to identify the cause based on the nature of the degradants and adjust storage/handling conditions accordingly.

Quantitative Data Presentation

The following table presents hypothetical data from a forced degradation study to illustrate how stability data can be summarized. A target degradation of 5-20% is often aimed for in such studies to ensure the stability-indicating nature of the analytical method.

Table 1: Example Forced Degradation Results for this compound

Stress ConditionParametersDuration% Degradation (Hypothetical)No. of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours15.2%2
Base Hydrolysis 0.1 M NaOH8 hours18.5%3
Oxidation 3% H₂O₂24 hours12.8%4
Thermal 60°C48 hours8.1%1
Photolytic ICH Q1B Option I1.2 million lux hours21.0%5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light. Also, expose the solid compound to the same conditions.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10] A parallel sample should be wrapped in foil to serve as a dark control.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its degradation products.

  • Instrumentation: Use an HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Start with a simple isocratic mobile phase, such as 60:40 Acetonitrile:Water.

    • If co-elution occurs, introduce a gradient. For example, start with 30% Acetonitrile and increase to 90% over 20 minutes.

    • To improve peak shape for the quinolinone, which is a weak base, acidify the aqueous component of the mobile phase with 0.1% formic acid or phosphoric acid to a pH of around 3.

  • Detection: Use a DAD to monitor the elution at multiple wavelengths. Select an optimal wavelength for quantification where the parent compound has significant absorbance and interference from degradants is minimal (e.g., 254 nm or 320 nm).

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study, ensuring that all degradation peaks are well-resolved from the parent peak.

Visualizations

G parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, Peroxides) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis deg1 Hydrolyzed Product (e.g., Carboxylic Acid) hydrolysis->deg1 deg2 Oxidized Products (e.g., Ring Hydroxylation) oxidation->deg2 deg3 Photodegradation Products (e.g., De-brominated species) photolysis->deg3

Caption: Potential degradation pathways for this compound.

G start Prepare Solution (1 mg/mL in ACN/H₂O) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress control Control Sample (No Stress) start->control hplc HPLC Analysis (Stability-Indicating Method) stress->hplc control->hplc data Data Analysis (Calculate % Degradation, Identify Degradants) hplc->data end Determine Stability Profile & Optimize Storage Conditions data->end

Caption: Experimental workflow for assessing the stability of the compound solution.

References

Technical Support Center: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is a variation of the Gould-Jacobs reaction.[1][2] This multi-step process typically begins with the condensation of 4-bromoaniline with a β-keto ester, such as diethyl 2-acetylmalonate or a similar acetylating agent, to form an enamine intermediate. This intermediate is then subjected to high-temperature thermal cyclization to yield the final quinolinone product.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameter is the temperature of the thermal cyclization step. This reaction requires high temperatures, often exceeding 250°C, to proceed efficiently.[1] However, prolonged exposure to excessive heat can lead to product degradation and the formation of impurities. Therefore, careful optimization of both the reaction temperature and duration is essential for achieving a high yield of the desired product with minimal impurities. Microwave-assisted synthesis can be an effective alternative to conventional heating, often resulting in shorter reaction times and improved yields.[3]

Q3: What are the likely impurities I might encounter in my final product?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 4-bromoaniline and the acetylating agent.

  • Incomplete Cyclization Product: The primary intermediate, typically an enamine like diethyl 2-((4-bromoanilino)methylene)malonate, may persist if the cyclization is incomplete.

  • Side-Reaction Products: At high temperatures, various side reactions can occur, leading to isomeric byproducts or degradation products.

  • Decarboxylation Product: Under harsh thermal conditions, decarboxylation of the acetyl group at the 3-position can occur, although this is generally a minor impurity.

Q4: How can I purify the crude this compound?

Purification of the crude product is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing quinolinone derivatives include high-boiling point solvents like diphenyl ether, or more common solvents like ethanol, acetonitrile, or mixtures thereof. Washing the crude product with a solvent in which the desired product has low solubility but the impurities are soluble can also be an effective purification step. For instance, washing with cold acetonitrile has been reported to be effective in similar syntheses.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the final product. 1. Incomplete condensation: The initial reaction between 4-bromoaniline and the acetylating agent did not go to completion.2. Insufficient cyclization temperature: The temperature of the thermal cyclization was too low.3. Decomposition of starting materials or intermediate. 1. Optimize condensation: Ensure stoichiometric balance and consider using a catalyst if applicable. Monitor the reaction by TLC or LC-MS to confirm the formation of the intermediate.2. Increase cyclization temperature: Gradually increase the temperature of the cyclization reaction, monitoring for product formation and decomposition. Consider using a high-boiling point solvent like diphenyl ether or employing microwave synthesis.3. Control reaction time and temperature: Avoid prolonged heating at excessively high temperatures.
Presence of a significant amount of the enamine intermediate in the final product. Incomplete thermal cyclization: The reaction time was too short, or the temperature was not high enough to drive the cyclization to completion.Optimize cyclization conditions: Increase the reaction time at the optimal temperature. If using a solvent, ensure it can reach and maintain the required temperature. Microwave synthesis can be particularly effective in promoting complete cyclization.
Product appears dark or tarry. Product degradation: The reaction temperature was too high, or the reaction was heated for an extended period, leading to decomposition.Optimize heating: Carefully control the temperature and duration of the thermal cyclization. A thorough time-temperature study is recommended to find the optimal conditions that favor product formation over degradation.
Difficulty in isolating the product. Product is highly soluble in the reaction solvent: The product may not precipitate upon cooling.Formation of an oil instead of a solid. Solvent selection: If using a high-boiling point solvent, consider adding a co-solvent in which the product is less soluble to induce precipitation. If an oil forms, try triturating with a non-polar solvent to induce solidification.

Experimental Protocols

Key Experiment: Synthesis of this compound via Gould-Jacobs Reaction

Step 1: Condensation of 4-bromoaniline with Diethyl 2-acetylmalonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((4-bromoanilino)methylene)malonate, can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Place the intermediate from Step 1 into a high-temperature reaction vessel.

  • Heat the intermediate to 250-260°C in a high-boiling point solvent such as diphenyl ether, or neat if using a microwave reactor.

  • Maintain this temperature for 30-60 minutes. The reaction should be monitored for the disappearance of the intermediate and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product often precipitates from the reaction mixture upon cooling. If a solvent was used, the product can be isolated by filtration.

  • Wash the crude product with a suitable solvent (e.g., cold acetonitrile or ethanol) to remove soluble impurities.

  • Further purify the product by recrystallization.

Visualizations

Experimental Workflow for Impurity Reduction

G Workflow for Minimizing Impurities in this compound Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Purification cluster_2 Potential Impurity Formation Start 4-Bromoaniline + Diethyl 2-acetylmalonate Condensation Heat (120-130°C) Monitor by TLC Start->Condensation Intermediate Diethyl 2-((4-bromoanilino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (250-260°C or Microwave) Intermediate->Cyclization Crude Crude Product Cyclization->Crude Impurity1 Incomplete Cyclization (Intermediate remains) Cyclization->Impurity1 Insufficient Time/Temp Impurity2 Degradation Products (Excessive Heat) Cyclization->Impurity2 High Temp/Long Time Wash Wash with Cold Solvent (e.g., Acetonitrile) Crude->Wash Recrystallize Recrystallization Wash->Recrystallize Final Pure this compound Recrystallize->Final

Caption: A flowchart illustrating the key steps and purification strategies to minimize impurities during the synthesis.

Logical Relationship of Troubleshooting Steps

G Troubleshooting Logic for Synthesis Issues cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Problem Low/No Yield or High Impurity Level Cause1 Incomplete Condensation? Problem->Cause1 Cause2 Suboptimal Cyclization? Problem->Cause2 Cause3 Product Degradation? Problem->Cause3 Action1 Optimize Condensation: - Monitor by TLC - Adjust Stoichiometry Cause1->Action1 Action2 Optimize Cyclization: - Adjust Temp/Time - Consider Microwave Cause2->Action2 Cause3->Action2 Solution High Yield of Pure Product Action1->Solution Action2->Solution Action3 Refine Purification: - Solvent Screening - Recrystallization Action3->Solution

Caption: A diagram showing the logical progression from identifying a synthesis problem to implementing corrective actions.

References

Technical Support Center: Scale-Up Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the quinolin-4(1H)-one core?

A1: The quinolin-4(1H)-one core can be synthesized through several methods. A common approach involves the cyclization of aniline derivatives. For instance, 6-bromoquinolin-4-ol can be prepared from 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, followed by thermal cyclization.[1][2] Another method starts from ethyl 3,3-diethoxypropanoate and aniline.[1]

Q2: What are the potential challenges when scaling up the bromination step?

A2: Scaling up bromination reactions requires careful consideration of safety and reaction control. The use of hazardous reagents like bromine may be involved. An alternative, safer method for bromination of similar structures like 3-acetyl-4-hydroxycoumarin involves using phenyltrimethylammonium tribromide, which is easier to handle on a larger scale and avoids the evolution of hazardous gases.[3]

Q3: How can I improve the yield and purity of my final product during scale-up?

A3: Optimizing reaction conditions is crucial for improving yield and purity. This includes adjusting the temperature, reaction time, and solvent. For a related synthesis of 6-bromo-4-iodoquinoline, optimizing the temperature during the cyclization step to 190°C was found to avoid impurities.[2] Additionally, careful control of pH during workup and purification steps is essential.

Q4: What are common side reactions to be aware of during the synthesis?

A4: Side reactions can include over-acetylation, N-alkylation, or deacetylation, especially under harsh reaction conditions. For example, deacetylation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones can occur using concentrated sulfuric acid.[4] N-methylation has also been observed when using methyl iodide in the presence of a base.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. For the cyclization step, ensure the temperature is high enough for efficient ring closure.[2]
Product loss during workup.Optimize extraction and precipitation procedures. Ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase.
Impurity Formation Side reactions due to incorrect temperature.Maintain strict temperature control. For the cyclization to form the quinolone ring, a temperature of 190°C has been shown to reduce impurities in a similar synthesis.[2]
Presence of starting materials.Ensure the reaction goes to completion. Consider using a slight excess of one of the reagents.
Formation of over-acetylated or N-alkylated products.Use a milder acetylating agent or base. Control the stoichiometry of the reagents carefully.
Poor Solubility of Intermediates Inappropriate solvent.Screen different solvents or solvent mixtures to improve the solubility of intermediates.
Difficulty with Product Isolation Product is an oil or difficult to crystallize.Try different crystallization solvents or techniques such as trituration or chromatography.

Experimental Protocols

Synthesis of 6-Bromoquinolin-4-ol (Intermediate)

This protocol is based on the synthesis of a key intermediate for related quinoline structures.[1][2]

  • Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

    • Dissolve 4-bromoaniline (0.166 mol) and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.098 mol) in ethanol (480 mL).

    • Reflux the mixture at 80°C for 3.5 hours.

    • Cool the reaction solution.

    • Filter the insoluble product, wash with ethanol, and dry.

  • Step 2: Synthesis of 6-Bromoquinolin-4-ol.

    • Preheat diphenyl ether (0.65 mol) as the solvent.

    • Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.031 mol) to the hot diphenyl ether.

    • Stir at reflux for 10 minutes.

    • Cool the reaction to 50°C.

    • Slowly add petroleum ether at room temperature and stir for 10 minutes.

    • Filter the precipitated solid, wash with ethyl acetate, and dry to obtain the product.

Note: The subsequent acetylation of 6-bromoquinolin-4-ol to obtain this compound would typically involve reaction with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a catalyst or a high-boiling point solvent. Optimization of this step at a small scale is recommended before scaling up.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Acetylation (Proposed) A 4-Bromoaniline D Reflux at 80°C A->D B 5-(ethoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione B->D C Ethanol C->D E 5-(((4-Bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione D->E G Reflux at 190°C E->G F Diphenyl Ether F->G H 6-Bromoquinolin-4-ol G->H J High Temperature H->J I Acetic Anhydride I->J K This compound J->K troubleshooting_guide Start Scale-up Synthesis Issue Problem Identify Problem Start->Problem LowYield Low Yield? Problem->LowYield Yes Impurity Impurity Issues? Problem->Impurity No LowYield->Impurity No Sol_Yield Check Reaction Completion Optimize Workup LowYield->Sol_Yield Yes Isolation Isolation Problems? Impurity->Isolation No Sol_Impurity Verify Temperature Control Check Reagent Purity Impurity->Sol_Impurity Yes Sol_Isolation Screen Crystallization Solvents Consider Chromatography Isolation->Sol_Isolation Yes End Problem Resolved Isolation->End No Sol_Yield->End Sol_Impurity->End Sol_Isolation->End

References

Technical Support Center: Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: I am not seeing any peak for my compound. What should I check?

A: This issue can stem from several factors, from sample preparation to instrument settings. Follow these troubleshooting steps:

  • Verify Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion or disappearance.

  • Check Injection Process: For manual injectors, ensure the loop is completely filled. For autosamplers, verify the correct vial position and injection volume are programmed.[1]

  • Confirm Wavelength: Check that the UV detector is set to an appropriate wavelength for this compound. Quinolone derivatives typically have strong absorbance in the UV range, often between 254 nm and 330 nm. A diode array detector (DAD) can be used to screen for the optimal wavelength.

  • Mobile Phase Compatibility: Ensure your mobile phase is appropriate for a reversed-phase separation of a moderately polar compound. A typical starting point would be a mixture of acetonitrile or methanol with water containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[2][3]

  • System Check: Confirm that the HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering the mobile phase at the set flow rate, and verify that the detector lamp is on and has sufficient energy.

2. Q: My peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue, especially with compounds containing basic functional groups like the quinolone ring system.[4] Here’s how to address it:

  • Adjust Mobile Phase pH: The nitrogen atoms in the quinolone ring can interact with free silanol groups on the silica-based stationary phase, causing tailing.[5] Lowering the pH of the mobile phase (e.g., to pH 3 or below) with an acid like formic acid or phosphoric acid can suppress the ionization of these silanol groups, leading to more symmetrical peaks.[6]

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize interactions with residual silanols.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active sites on the stationary phase. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[6]

  • Column Contamination: A contaminated guard column or analytical column can also cause peak tailing.[5] Try flushing the column with a strong solvent or replacing the guard column.[6]

3. Q: The retention time of my peak is shifting between injections. What is causing this variability?

A: Retention time instability can compromise the reliability of your results.[7] The following factors are common causes:

  • Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift.[8][9] Using a column oven is crucial for maintaining a stable temperature.[1][7]

  • Mobile Phase Composition: If you are manually mixing your mobile phase, ensure the composition is consistent between batches.[8] Evaporation of the more volatile organic solvent from the mobile phase reservoir can also cause a gradual increase in retention times.[8] It is best to use an online mixer if available.

  • Pump Performance: Air bubbles in the pump, worn pump seals, or check valve issues can lead to an unstable flow rate, directly affecting retention times.[7] Degas your mobile phase and regularly maintain your pump.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing the mobile phase.

  • Changes in pH: For ionizable compounds like this compound, small shifts in the mobile phase pH can significantly impact retention time.[9] Ensure your buffers are correctly prepared and stable.

4. Q: I am having trouble separating my analyte from an impurity. How can I improve the resolution?

A: Improving resolution involves manipulating the efficiency, selectivity, or retention factor of your separation.[10][11]

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention factor and may improve the separation of closely eluting peaks.[10]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of your analyte and any ionizable impurities, which can significantly alter the selectivity.[11]

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity. For aromatic compounds, a phenyl-hexyl or biphenyl stationary phase might offer different selectivity compared to a standard C18 column.[10][11]

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[12]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and thus improve efficiency and resolution.[10]

Experimental Protocols

Recommended HPLC Method for this compound

This method provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (50:50)

Data Presentation

Table 1: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Action
No Peak Incorrect detector wavelengthPerform a UV scan to determine λmax.
Sample not dissolvedUse a stronger, compatible solvent.
Injection failureCheck autosampler/manual injector.
Peak Tailing Secondary silanol interactionsLower mobile phase pH (e.g., add 0.1% formic acid).
Column overloadDilute the sample.
Column contaminationFlush column or replace guard column.
Retention Time Drift Temperature fluctuationsUse a column oven.
Inconsistent mobile phasePrepare fresh mobile phase; use online mixing.
Pump issuesDegas mobile phase; maintain pump.
Poor Resolution Inadequate selectivityChange organic modifier (ACN vs. MeOH) or adjust pH.
Insufficient retentionDecrease the percentage of organic solvent.
Low column efficiencyDecrease flow rate or use a more efficient column.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed no_peak No Peak Detected start->no_peak Is there a peak? No bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape Is peak shape poor? Yes rt_shift Retention Time Shifting start->rt_shift Is RT stable? No check_wavelength Verify Detector Wavelength no_peak->check_wavelength adjust_ph Adjust Mobile Phase pH bad_shape->adjust_ph use_oven Use Column Oven rt_shift->use_oven check_sample_prep Check Sample Solubility check_wavelength->check_sample_prep check_injection Confirm Injection check_sample_prep->check_injection system_ok System Integrity Check check_injection->system_ok check_overload Dilute Sample (Check Overload) adjust_ph->check_overload clean_column Clean/Replace Column check_overload->clean_column check_mobile_phase Check Mobile Phase Preparation use_oven->check_mobile_phase check_pump Inspect Pump & Degas check_mobile_phase->check_pump

Caption: A logical workflow for troubleshooting common HPLC issues.

Resolution_Optimization start Poor Resolution (Rs < 1.5) adjust_strength Adjust Mobile Phase Strength (e.g., % Organic) start->adjust_strength change_solvent Change Organic Solvent (ACN <-> MeOH) start->change_solvent adjust_ph Adjust pH start->adjust_ph adjust_flow Decrease Flow Rate adjust_strength->adjust_flow change_solvent->adjust_flow adjust_ph->adjust_flow adjust_temp Change Temperature adjust_flow->adjust_temp change_column Change Column (e.g., Phenyl, Biphenyl) adjust_temp->change_column

Caption: A decision tree for optimizing HPLC peak resolution.

References

Validation & Comparative

Efficacy of 3-Acetyl-6-bromoquinolin-4(1H)-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of 3-Acetyl-6-bromoquinolin-4(1H)-one analogues. While direct comparative studies on a series of these specific analogues are not extensively available in current literature, this document synthesizes information on the broader quinolinone class to infer potential efficacy, outlines key experimental protocols for evaluation, and presents relevant biological pathways.

Introduction to Quinolinone Derivatives

Quinolin-4(1H)-one scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Derivatives of this core structure are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a 3-acetyl group and a bromine atom at the 6-position is anticipated to modulate the biological activity of the parent quinolinone ring, potentially enhancing its efficacy and specificity for certain therapeutic targets. This guide focuses on the potential of these analogues as antiproliferative agents.

Data Presentation

Compound ID Substitution Pattern (e.g., at N1, on the acetyl group) Target Cell Line IC50 (µM)a Selectivity Indexb Notes
Analogue 1R = HMCF-7Data to be generatedCalculated value
Analogue 2R = CH3MCF-7Data to be generatedCalculated value
Analogue 3R = C2H5MCF-7Data to be generatedCalculated value
Analogue 1R = HA549Data to be generatedCalculated value
Analogue 2R = CH3A549Data to be generatedCalculated value
Analogue 3R = C2H5A549Data to be generatedCalculated value
Positive Controle.g., DoxorubicinMCF-7Reference value
Positive Controle.g., DoxorubicinA549Reference value

aIC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. bSelectivity Index is often calculated as the ratio of the cytotoxic concentration against normal cells to the effective concentration against cancer cells.

Experimental Protocols

A crucial step in evaluating the efficacy of novel chemical entities is the assessment of their cytotoxic or antiproliferative activity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Assay for Antiproliferative Activity

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Potential Signaling Pathway and Experimental Workflow

Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits PLCg PLCγ Dimerization->PLCg Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Transcription

Caption: EGFR Signaling Pathway.

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogues.

experimental_workflow start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening In vitro Antiproliferative Screening (MTT Assay) purification->screening hit_id Hit Identification (Potent & Selective Analogues) screening->hit_id hit_id->start Inactive mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) hit_id->mechanism Active lead_opt Lead Optimization mechanism->lead_opt

Caption: Experimental Workflow.

Comparative Bioactivity Analysis: 3-Acetyl-6-bromoquinolin-4(1H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer and Antimicrobial Potential of Novel Heterocyclic Compounds

This guide provides a comparative analysis of the bioactivity of 3-Acetyl-6-bromoquinolin-4(1H)-one and its structural analogs. Due to the limited publicly available bioactivity data for this compound, this report focuses on the experimentally determined anticancer and antimicrobial activities of closely related 6-bromo-4-oxoquinoline and 6-bromo-quinazolinone derivatives. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Executive Summary

Quinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of these ring systems is often explored to enhance potency and modulate pharmacokinetic properties. This guide presents a side-by-side comparison of the cytotoxic effects of a 6-bromo-quinazolinone derivative against human cancer cell lines and the antimicrobial profile of a 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. While direct experimental data for this compound is not available in the reviewed literature, the analysis of its analogs provides valuable insights into the potential therapeutic applications of this class of compounds.

Anticancer Activity Comparison

The in vitro cytotoxic activity of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

CompoundCell LineIC50 (µM)[1]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-715.85 ± 3.32
SW48017.85 ± 0.92
Doxorubicin (Reference)MCF-7Not Reported
SW480Not Reported
Erlotinib (Reference)MCF-7>30
SW480>30

The data indicates that 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one exhibits potent cytotoxic activity against both MCF-7 and SW480 cancer cell lines.[1] Notably, its activity against the MCF-7 cell line was significantly higher than that of the reference compound, Erlotinib.[1]

Antimicrobial Activity Profile

The antibacterial activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one was assessed against a panel of pathogenic bacteria. The results are presented as zones of inhibition.

CompoundBacterial StrainZone of Inhibition (mm)[2][3][4]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus16
Bacillus species14
Escherichia coli15
Klebsiella pneumoniae14
Pseudomonas aeruginosa12
Aspergillus Species10
Candida albicansNo activity
Ciprofloxacin (Reference)Not specifiedNot specified
Ketonaxol (Reference)Not specifiedNot specified

The synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the highest activity observed against Staphylococcus aureus.[2][3][4]

Experimental Protocols

Anticancer Activity (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (MCF-7 and SW480) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compound and reference drugs and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[2][3][4]
  • Bacterial Culture: The test microorganisms were cultured in nutrient broth at 37°C for 24 hours.

  • Inoculum Preparation: The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard.

  • Agar Plate Inoculation: The standardized bacterial suspension was uniformly swabbed onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Signaling Pathway and Experimental Workflow

The anticancer activity of many quinolinone and quinazolinone derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone 6-Bromo-Quinolinone Derivative Quinolinone->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the putative inhibitory action of 6-bromo-quinolinone derivatives.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Experimental workflow for the MTT-based cell viability assay.

References

A Comparative Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one and its Analogues as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent biological activities. The introduction of a bromo group at the 6-position and an acetyl group at the 3-position of the quinolin-4(1H)-one core is anticipated to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets.

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Many quinolone derivatives exert their anticancer and antibacterial effects by targeting topoisomerase enzymes. In cancer cells, these compounds often inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks. This DNA damage triggers a cellular stress response, activating apoptotic pathways and ultimately leading to programmed cell death.

In bacteria, the primary targets are DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. The inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, which is bactericidal.

Comparative Performance Data

The following tables summarize the antiproliferative and antibacterial activities of compounds structurally related to 3-acetyl-6-bromoquinolin-4(1H)-one. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Antiproliferative Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives Against Human Liver Carcinoma Cells (HepG2)

Compound IDStructureIC50 (µM)
7c Pyrazolo[1,5-a]pyrimidine derivative2.70 ± 0.28
23g Thiazole derivative3.50 ± 0.23
18a 1,3,4-Thiadiazole derivative4.90 ± 0.69

Data from Gomha, S. M., Zaki, Y. H., & Abdelhamid, A. O. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839.

Table 2: Antibacterial Activity of Quinolone-Amidrazone Hybrid Derivatives

Compound MoietyTest OrganismMIC (µg/mL)
MorpholineS. aureus10
MorpholineE. coli1
N-(4-fluorophenyl)piperazin-1-ylE. coli0.1

Data from Abbas, S. Y., et al. (2018). Synthesis and Biological Activity of Some New N1-(4-oxoquinolin-6-yl) Amidrazones. Letters in Drug Design & Discovery, 15(7), 736-744.

Experimental Protocols

Synthesis of Heterocyclic Derivatives from 3-Acetyl-6-bromo-2H-chromen-2-one (Illustrative Protocol)

General Procedure: A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1 mmol) and the appropriate reactant (e.g., N,N-dimethylformamide-dimethylacetal, 1.2 mmol) in a suitable solvent (e.g., dry xylene, 20 mL) is heated under reflux for a specified time (e.g., 4-6 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and recrystallized to afford the pure product. The structure of the synthesized compounds is typically confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral analysis.

In Vitro Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., this compound) reaction Chemical Reaction start->reaction purification Purification & Characterization reaction->purification product Test Compounds purification->product treatment Compound Treatment product->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment assay Viability/Activity Assay (e.g., MTT, MIC) treatment->assay data_analysis Data Analysis (IC50/MIC Determination) assay->data_analysis topoisomerase_inhibition_pathway cluster_cytoplasm Cytoplasm quinolone Quinolone Derivative topo_dna Topoisomerase II-DNA Complex quinolone->topo_dna Inhibits Re-ligation cleavage_complex Stabilized Cleavage Complex topo_dna->cleavage_complex dna_breaks DNA Double-Strand Breaks cleavage_complex->dna_breaks bax Bax dna_breaks->bax Activates (via p53) mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2 Bcl-2 bcl2->bax Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 apoptosome Apoptosome cytochrome_c->apoptosome Formation apaf1->apoptosome Formation caspase9 Caspase-9 apoptosome->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Comparative Analysis of Synthesis Methods for 3-Acetyl-6-bromoquinolin-4(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthesis methods for 3-Acetyl-6-bromoquinolin-4(1H)-one, a quinolinone derivative with potential applications in medicinal chemistry. Due to the limited availability of direct, published methods for this specific molecule, this analysis is based on established synthetic routes for structurally related compounds, primarily focusing on a two-step approach: the synthesis of the 6-bromoquinolin-4(1H)-one core followed by its C3-acetylation.

Synthetic Pathway Overview

The logical workflow for the synthesis of this compound can be visualized as a two-stage process. The initial step involves the formation of the fundamental quinolinone structure, for which several named reactions are applicable. The subsequent step is the introduction of the acetyl group at the C3 position.

cluster_0 Synthesis of 6-bromoquinolin-4(1H)-one cluster_1 C3-Acetylation 4-Bromoaniline 4-Bromoaniline Cyclization/Decarboxylation Cyclization/Decarboxylation 4-Bromoaniline->Cyclization/Decarboxylation Knorr Synthesis Knorr Synthesis 4-Bromoaniline->Knorr Synthesis Malonic Acid Derivative Malonic Acid Derivative Malonic Acid Derivative->Cyclization/Decarboxylation beta-Keto Ester beta-Keto Ester beta-Keto Ester->Knorr Synthesis 6-bromoquinolin-4(1H)-one 6-bromoquinolin-4(1H)-one Cyclization/Decarboxylation->6-bromoquinolin-4(1H)-one Knorr Synthesis->6-bromoquinolin-4(1H)-one Acetylation Reaction Acetylation Reaction 6-bromoquinolin-4(1H)-one->Acetylation Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Acetylation Reaction Catalyst Catalyst Catalyst->Acetylation Reaction This compound This compound Acetylation Reaction->this compound

Caption: Synthetic workflow for this compound.

Method 1: Synthesis of 6-bromoquinolin-4(1H)-one via Gould-Jacobs Reaction

A common and effective method for the synthesis of the 6-bromoquinolin-4(1H)-one precursor is a variation of the Gould-Jacobs reaction. This involves the condensation of 4-bromoaniline with a malonic acid derivative, such as diethyl malonate or Meldrum's acid, followed by a high-temperature cyclization and subsequent decarboxylation.

Experimental Protocol:

Step 1: Condensation of 4-Bromoaniline with Diethyl Malonate

  • In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and diethyl malonate.

  • Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting intermediate, diethyl 2-((4-bromophenyl)amino)maleate, can be isolated or used directly in the next step.

Step 2: Cyclization and Decarboxylation

  • The intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to approximately 250 °C for 30-60 minutes to induce cyclization.

  • Upon cooling, the product, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, precipitates and can be collected by filtration.

  • The carboxylic acid intermediate is then heated at its melting point or in a suitable high-boiling solvent to effect decarboxylation, yielding 6-bromoquinolin-4(1H)-one.

Method 2: Synthesis of 6-bromoquinolin-4(1H)-one via Knorr Quinoline Synthesis

The Knorr quinoline synthesis provides an alternative route to the quinolinone core, involving the reaction of an aniline with a β-ketoester.

Experimental Protocol:
  • 4-Bromoaniline is reacted with a β-ketoester, such as ethyl acetoacetate, typically in the presence of an acid catalyst like sulfuric acid or polyphosphoric acid (PPA).

  • The initial reaction forms an intermediate β-anilinoacrylate.

  • This intermediate is then cyclized by heating in the presence of a strong acid to yield the corresponding 2-hydroxy-4-methyl-6-bromoquinoline, which exists in tautomeric equilibrium with 6-bromo-4-methylquinolin-2(1H)-one. While this provides a related quinolinone, it introduces a methyl group at the 4-position, which may not be desired for the synthesis of the target molecule without further modification.

C3-Acetylation of 6-bromoquinolin-4(1H)-one

Once the 6-bromoquinolin-4(1H)-one precursor is obtained, the next critical step is the introduction of an acetyl group at the C3 position. Based on the reactivity of similar 4-hydroxyquinolin-2(1H)-one systems, a Friedel-Crafts-type acylation is the most plausible approach.

Experimental Protocol (Proposed):
  • To a solution of 6-bromoquinolin-4(1H)-one in a suitable solvent (e.g., nitrobenzene or a high-boiling chlorinated solvent), add an acetylating agent such as acetyl chloride or acetic anhydride.

  • A Lewis acid catalyst, most commonly polyphosphoric acid (PPA), is added to the reaction mixture. The use of PPA as both a catalyst and a solvent has been reported for similar reactions.[1][2]

  • The reaction mixture is heated, with the temperature and reaction time being critical parameters to optimize for maximizing the yield of the C3-acetylated product while minimizing side reactions.

  • Upon completion, the reaction is quenched by carefully adding the mixture to ice-water, and the precipitated product, this compound, is collected by filtration, washed, and purified by recrystallization or column chromatography.

Comparative Data Summary

ParameterMethod 1 (Gould-Jacobs based)Method 2 (Knorr Synthesis based)C3-Acetylation (Proposed)
Starting Materials 4-Bromoaniline, Malonic acid derivative4-Bromoaniline, β-Ketoester6-bromoquinolin-4(1H)-one, Acetylating agent, Catalyst
Key Reaction Type Condensation, Cyclization, DecarboxylationCondensation, CyclizationElectrophilic Aromatic Substitution (Acylation)
Anticipated Yield Moderate to GoodModerate to GoodVariable, requires optimization
Reaction Conditions High temperatures required for cyclizationStrong acid catalyst and heating requiredPotentially harsh (strong acid, heating)
Purity of Precursor Generally good after purificationMay yield isomers depending on β-ketoesterSide products from over-acetylation or degradation possible
Scalability FeasibleFeasibleRequires careful control of conditions
Cost-Effectiveness Dependent on cost of malonic acid derivativeDependent on cost of β-ketoesterDependent on catalyst and solvent choice

Conclusion

The synthesis of this compound is most practically approached via a two-step sequence involving the initial formation of the 6-bromoquinolin-4(1H)-one ring system, followed by C3-acetylation. The Gould-Jacobs based route (Method 1) is a promising strategy for obtaining the necessary precursor in good yield and purity. The subsequent C3-acetylation, likely achievable with an acetylating agent and a strong acid catalyst like PPA, will require careful experimental optimization to achieve desirable yields and purity. Researchers are encouraged to use the provided protocols as a starting point and to meticulously monitor the reactions to establish robust and reproducible synthetic methods for this target compound. Further investigation into one-pot modifications or alternative catalytic systems could lead to more efficient and sustainable synthetic routes.

References

Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation and comparative performance of 3-Acetyl-6-bromoquinolin-4(1H)-one and its alternatives.

While the specific structure of this compound is not extensively documented in scientific literature, this guide provides a comparative analysis of closely related and well-characterized quinolinone derivatives. This comparison focuses on their chemical structure, synthesis, and biological activities, offering valuable insights for drug discovery and development. The compounds discussed include 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one , 3-Acetyl-6-bromo-quinoline-4-carboxylic acid , and 3-acetyl-4-hydroxyquinolin-2(1H)-one .

Structural Confirmation and Physicochemical Properties

The structural integrity of these compounds is paramount for understanding their biological function. Below is a summary of their key physicochemical properties and spectral data that are crucial for their identification and characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-oneC₁₇H₁₂BrNO₂342.19139781-14-9
3-Acetyl-6-bromo-quinoline-4-carboxylic acidC₁₂H₈BrNO₃294.10444112-84-9
3-acetyl-4-hydroxyquinolin-2(1H)-oneC₁₁H₉NO₃203.193288-43-3

Table 1: Physicochemical Properties of Selected Quinolinone Derivatives.

Spectral Data for Structural Elucidation:

3-acetyl-4-hydroxyquinolin-2(1H)-one:

  • ¹H NMR (DMSO-d₆): δ 2.72 (s, 3H, COCH₃), 7.23 (t, 1H, H-6), 7.30 (d, 1H, H-8, J = 8.3 Hz), 7.65 (t, 1H, H-7), 7.99 (dd, 1H, H-5, J = 8.0, J = 1.2 Hz), 11.53 (s, 1H, NH), 17.04 (s, 1H, OH).[1]

  • ¹³C NMR: Not explicitly found in the provided search results.

Note: Specific ¹H and ¹³C NMR data for 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one and 3-Acetyl-6-bromo-quinoline-4-carboxylic acid were not available in the initial search results.

Comparative Biological Activity

Quinolinone derivatives are known for their broad spectrum of biological activities, including anticancer and antimicrobial properties. This section compares the available quantitative data on the bioactivity of the selected compounds.

CompoundAssay TypeTargetActivity (IC₅₀/MIC in µM)
3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives Anticancer (MTT Assay)MCF-7 (Breast Cancer)A derivative, the L-leucine substituted compound, showed an IC₅₀ of 15.1 µM.[2]
NCI-H460 (Lung Cancer)The same L-leucine derivative exhibited an IC₅₀ of 2.7 µM.[2]
Other Bromo-Quinazoline Derivatives Anticancer (MTT Assay)MCF-7 (Breast Cancer)A 6-bromo quinazoline derivative (compound 8a) showed an IC₅₀ of 15.85 ± 3.32 µM.[3][4]
SW480 (Colon Cancer)The same 6-bromo quinazoline derivative (compound 8a) had an IC₅₀ of 17.85 ± 0.92 µM.[3][4]
Quinolinequinone Derivatives Antibacterial (MIC)S. aureusThree quinolinequinones (QQ1, QQ5, and QQ6) displayed significant activity with a MIC value of 1.22 μg/mL (approximately 5.4 µM for a molecular weight of ~225 g/mol ), which was comparable to the reference drug cefuroxime-Na.[5] Two other derivatives (QQ2 and QQ3) had MIC values of 2.44 μg/mL (approximately 10.8 µM).[5]
E. faecalisQQ6 exhibited potent activity with a MIC value of 4.88 μg/mL (approximately 21.7 µM), which was superior to the standard drug amikacin.[5] QQ3 showed a MIC of 9.76 μg/mL (approximately 43.3 µM).[5] Two other derivatives (QQ2 and QQ5) had MIC values of 19.53 μg/mL (approximately 86.7 µM).[5]

Table 2: Comparative Biological Activity of Quinolinone Derivatives. (Note: Direct quantitative data for 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one and 3-Acetyl-6-bromo-quinoline-4-carboxylic acid were not found in the provided search results. The table includes data for structurally related compounds to provide a comparative context.)

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summarized synthesis protocols for the discussed quinolinone derivatives.

Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one:

Several methods have been reported for the synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one. One common approach involves the thermal cyclization of 3-oxo-N-phenylbutanamide derivatives.[6] Another method is the alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2(1H)-one.[6] A detailed review outlines various synthetic strategies, including the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones and the ring opening of pyronoquinolones.[6][7]

Synthesis of 2-Aryl-6-bromoquinoline-4-carboxylic acid (A related structure):

A general procedure for the preparation of a similar compound, 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid, involves the following steps:

  • A mixture of 5-substituted isatin (5 mmol), the appropriate 4-substituted acetophenone (5 mmol), and potassium hydroxide (23 mmol) in 50% aqueous ethanol (20 mL) is refluxed for 23 hours.

  • After cooling to room temperature, the reaction mixture is diluted with 30% aqueous ethanol (20 mL) and neutralized with a 50% acetic acid solution.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.[8]

Note: A specific, detailed protocol for the synthesis of 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one was not explicitly available in the search results.

Experimental Workflows

The evaluation of the biological activity of these compounds typically follows standardized experimental workflows. Below are graphical representations of common screening procedures for anticancer and antimicrobial activities.

anticancer_drug_screening_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cell_culture Prepare Cancer Cell Lines compound_treatment Treat Cells with Quinolinone Derivatives cell_culture->compound_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) compound_treatment->viability_assay ic50_determination Determine IC50 Values viability_assay->ic50_determination apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis protein_expression Western Blot for Target Proteins ic50_determination->protein_expression

Figure 1: General workflow for in vitro anticancer drug screening.

antimicrobial_susceptibility_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Determination cluster_mbc Minimum Bactericidal Concentration (MBC) Determination inoculum_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate Microtiter Plates inoculum_prep->inoculation serial_dilution Prepare Serial Dilutions of Quinolinone Derivatives serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_reading Read MIC Values incubation->mic_reading subculture Subculture from Wells with No Visible Growth mic_reading->subculture incubation2 Incubate Plates subculture->incubation2 mbc_reading Determine MBC incubation2->mbc_reading

Figure 2: Standard workflow for antimicrobial susceptibility testing.

References

Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel, effective, and reproducible anticancer compounds is a continuous endeavor. This guide provides a comparative analysis of the synthesis and potential biological activity of 3-Acetyl-6-bromoquinolin-4(1H)-one and alternative quinolinone derivatives, supported by experimental data from recent literature. We delve into detailed experimental protocols and the underlying signaling pathways these compounds are proposed to inhibit.

Performance Comparison of Quinolinone Derivatives

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38[1][2]
HCT-116 (Colon Cancer)5.34[1][2]
MCF-7 (Breast Cancer)5.21[1][2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[3][4]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[3][4]
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[3][4]
2-Quinolone Derivative 11e COLO 205 (Colon Cancer)Nanomolar range[5]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed experimental protocols for the synthesis of a proposed route for this compound and an experimentally validated alternative.

Proposed Synthesis of this compound

This proposed synthesis is based on established methods for similar quinolinone structures, such as the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from ethanol to obtain ethyl 3-(4-bromoanilino)crotonate.

Step 2: Cyclization to this compound

  • Add the purified ethyl 3-(4-bromoanilino)crotonate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes.

  • Monitor the cyclization reaction by TLC.

  • Upon completion, cool the reaction mixture and add hexane to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Synthesis of 6-bromo-4-chloroquinoline (An Intermediate for Quinolone Derivatives)

This protocol is based on a documented synthesis of a key intermediate used in the preparation of various quinolinone analogs[6].

  • Add 6-bromoquinolin-4-ol (1 equivalent) to a flask.

  • Slowly add phosphorus oxychloride (POCl3) (excess) dropwise, followed by two drops of DMF.

  • Stir the mixture for 5 minutes at room temperature and then reflux at 110°C for 3 hours.

  • Distill off the excess POCl3 under reduced pressure.

  • Slowly add the remaining oil to ice water and stir for 30 minutes.

  • Adjust the pH of the solution to 5-6 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer twice with water, dry with anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the yellowish product, 6-bromo-4-chloroquinoline.

Signaling Pathway Inhibition

Quinolinone derivatives have been widely investigated as inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[7][8][9][10]. Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, leading to reduced cancer cell proliferation and induction of apoptosis[9].

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Quinolinone This compound (Proposed Inhibitor) Quinolinone->P_EGFR Inhibition GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Anticancer Activity Screening

The evaluation of novel compounds for their anticancer potential follows a standardized workflow to ensure reliable and reproducible results.

Anticancer_Screening_Workflow A Compound Synthesis & Purification C MTT/MTS Assay (Determine IC50) A->C B Cell Line Culture (e.g., MCF-7, A549) B->C D Mechanism of Action Studies C->D If potent (low IC50) E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Western Blot (Protein Expression) D->G H In Vivo Studies (Animal Models) D->H If promising in vitro

Caption: Standard workflow for in vitro and in vivo screening of novel anticancer compounds.

References

Navigating Drug Discovery: A Comparative Guide to In Silico and In Vitro Analyses of Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: The following guide provides a comparative analysis of in silico and in vitro research methodologies. Due to a lack of available published data for 3-Acetyl-6-bromoquinolin-4(1H)-one, this guide utilizes a closely related and well-studied scaffold, 6-bromo-quinazolin-4(3H)-one derivatives , as a representative example. This allows us to illustrate the powerful synergy between computational and experimental approaches in modern drug discovery. The data and protocols presented are based on published studies of these related compounds and serve to demonstrate the application of these techniques.

Introduction to In Silico and In Vitro Methodologies

In the quest for novel therapeutics, researchers rely on a combination of computational (in silico) and laboratory-based (in vitro) studies. In silico methods, such as molecular docking, use computer simulations to predict how a compound might interact with a biological target. These predictions provide a rapid and cost-effective way to screen large libraries of molecules and prioritize candidates for further testing. Subsequently, in vitro experiments, conducted in a controlled laboratory setting using cell lines or isolated proteins, are essential for validating these computational predictions and quantitatively assessing the biological activity of the selected compounds. This guide will explore these two complementary approaches through the lens of 6-bromo-quinazolin-4(3H)-one derivatives, which have been investigated for their potential as anticancer agents.

In SilicoAnalysis: Predicting Biological Activity

In silico studies for quinazolinone derivatives often focus on their interaction with specific protein targets implicated in cancer, such as epidermal growth factor receptor (EGFR). Molecular docking simulations are employed to predict the binding affinity and mode of interaction between the compound and the protein's active site.

Molecular Docking Results

The following table summarizes the predicted binding energies of two 6-bromo-quinazolin-4(3H)-one derivatives against the EGFR tyrosine kinase domain. A lower binding energy generally indicates a more stable and potentially more potent interaction.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Compound 8aEGFR-6.7Not specified
Compound 8cEGFR-5.3Not specified

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents.

Experimental Protocol: Molecular Docking

The following protocol outlines a typical molecular docking workflow:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the quinazolinone derivative is sketched and converted to a 3D structure. The geometry of the ligand is then optimized to find its lowest energy conformation.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding pose of the ligand within the active site of the protein. The program explores various possible conformations and orientations of the ligand and scores them based on a defined scoring function, which estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

molecular_docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking results Binding Pose & Energy Analysis docking->results

A simplified workflow for a typical molecular docking experiment.

In VitroAnalysis: Validating Biological Activity

Following promising in silico results, in vitro assays are conducted to confirm and quantify the biological effects of the synthesized compounds. For potential anticancer agents, cytotoxicity assays are a fundamental step to determine the concentration at which a compound can inhibit the growth of cancer cells.

Cytotoxicity Assay Results

The table below presents the half-maximal inhibitory concentration (IC50) values for 6-bromo-quinazolin-4(3H)-one derivatives against two cancer cell lines, MCF-7 (breast cancer) and SW480 (colon cancer), and a normal cell line, MRC-5. A lower IC50 value indicates greater potency.

CompoundMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 IC50 (µM)
Compound 8a15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
Erlotinib (Control)9.9 ± 0.14Not specifiedNot specified

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazolinone derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

mtt_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate compound_addition Add Test Compounds cell_seeding->compound_addition mtt_addition Add MTT Reagent compound_addition->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Halogenated Quinolones: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, quinolinone scaffolds are a cornerstone for the development of novel therapeutic agents. The introduction of halogen substituents, particularly bromine and chlorine, onto the quinolinone ring has been a widely adopted strategy to modulate their biological activity. This guide provides a comparative analysis of the biological performance of bromo- and chloro-quinolinones, supported by experimental data, to assist researchers, scientists, and drug development professionals in their research endeavors.

Anticancer Activity: A Tale of Two Halogens

The anticancer potential of halogenated quinolinones has been extensively investigated. While both bromo- and chloro-substituents can enhance cytotoxic activity, their relative efficacy can be context-dependent, influenced by the position of substitution and the overall molecular structure.

A comparative study on 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives containing a chlorine atom at the 7-position exhibited higher cytotoxic activity against human tumor cell lines than those with a bromine atom at the same position[1].

Table 1: Comparative Anticancer Activity of 7-Halogenated 5,8-Quinolinone Derivatives

Compound IDHalogen at C7R GroupCancer Cell LineIC50 (µM)
1 Cl4-FluorophenylHCT-15 (Colon)>10
2 Br4-FluorophenylHCT-15 (Colon)>10
3 Cl4-ChlorophenylHCT-15 (Colon)5.6
4 Br4-ChlorophenylHCT-15 (Colon)>10
5 Cl4-BromophenylHCT-15 (Colon)4.2
6 Br4-BromophenylHCT-15 (Colon)7.9

Data sourced from Ryu et al., 2000.[1]

The data suggests that for this particular scaffold, a chloro-substituent at the 7-position is generally more favorable for cytotoxic activity against the HCT-15 colon cancer cell line when compared to a bromo-substituent.

Antimicrobial Activity: Halogenation as a Tool for Potency

In the realm of antimicrobial agents, halogenation of the quinolinone core is a proven strategy to enhance efficacy. A study comparing the antimicrobial activity of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives demonstrated that both bromo- and chloro-substitution at the para-position of a phenyl ring appended to the hydrazide moiety conferred significant antibacterial and antifungal activity.

Table 2: Comparative Antimicrobial Activity of Bromo- and Chloro-Substituted Quinolinone Derivatives (Zone of Inhibition in mm)

Compound IDSubstituentS. aureusB. subtilisE. coliC. albicansA. niger
M3 4-Bromo-phenyl1715141617
M4 4-Chloro-phenyl1614131516
Ciprofloxacin (Standard)252426--
Fluconazole (Standard)---2423

Data sourced from Kumar et al., 2021.

In this series, the bromo-substituted derivative (M3) exhibited slightly superior or equivalent activity compared to its chloro-counterpart (M4) against the tested bacterial and fungal strains.

Mechanistic Insights: Signaling Pathways and Apoptosis

The anticancer effects of quinolinone derivatives are often attributed to their ability to induce apoptosis and interfere with key signaling pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction

A hallmark of many anticancer quinolinones is the induction of programmed cell death, or apoptosis. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

apoptosis_pathway Bromo/Chloro-Quinolinone Bromo/Chloro-Quinolinone Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Bromo/Chloro-Quinolinone->Death Receptors (e.g., Fas) Extrinsic Pathway Mitochondria Mitochondria Bromo/Chloro-Quinolinone->Mitochondria Intrinsic Pathway Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas)->Pro-caspase-8 Bax/Bak Bax/Bak Mitochondria->Bax/Bak Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Bid Bid Caspase-8->Bid Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 tBid tBid Bid->tBid tBid->Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome Apoptosome Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Induction by Halogenated Quinolinones.
PI3K/Akt/mTOR and MAPK Signaling Pathways

Quinolinone derivatives have been shown to modulate critical intracellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Bromo/Chloro-Quinolinone Bromo/Chloro-Quinolinone Bromo/Chloro-Quinolinone->PI3K Inhibition Bromo/Chloro-Quinolinone->Ras Inhibition

Inhibition of PI3K/Akt/mTOR and MAPK Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (bromo- and chloro-quinolinones) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Culture and Treatment: Culture cells and treat with test compounds as described for the MTT assay. Include positive (lysis buffer) and negative (untreated) controls.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive and negative controls.

DNA Laddering Assay for Apoptosis
  • Cell Treatment and Harvesting: Treat cells with the quinolinone derivatives for the desired time, then harvest the cells by centrifugation.

  • DNA Extraction: Lyse the cells and extract the genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.

Topoisomerase I Inhibition Assay
  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in the appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Analysis: Visualize the DNA bands. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Microbroth Dilution for Minimum Inhibitory Concentration (MIC)
  • Compound Dilution: Prepare a serial two-fold dilution of the bromo- and chloro-quinolinones in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays MTT Assay MTT Assay Anticancer Assays->MTT Assay LDH Assay LDH Assay Anticancer Assays->LDH Assay Apoptosis Assays Apoptosis Assays Anticancer Assays->Apoptosis Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Mechanism of Action Studies Mechanism of Action Studies MTT Assay->Mechanism of Action Studies LDH Assay->Mechanism of Action Studies Apoptosis Assays->Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanism of Action Studies->Enzyme Inhibition Assays Data Analysis & SAR Data Analysis & SAR Signaling Pathway Analysis->Data Analysis & SAR Enzyme Inhibition Assays->Data Analysis & SAR

General Experimental Workflow for Biological Evaluation.

Conclusion

The comparative analysis of bromo- and chloro-quinolinones underscores the significant impact of halogen substitution on their biological profiles. While both substituents can confer potent anticancer and antimicrobial activities, the choice between bromine and chlorine is nuanced and dependent on the specific molecular scaffold and therapeutic target. The provided experimental data and protocols offer a valuable resource for the rational design and evaluation of next-generation quinolinone-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and guide the development of compounds with optimized efficacy and safety profiles.

References

Safety Operating Guide

Safe Disposal of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Acetyl-6-bromoquinolin-4(1H)-one, a halogenated quinolinone derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound and its associated waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Due to its nature as a halogenated organic compound, it should be treated as potentially hazardous.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Footwear

All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to prevent inhalation of any vapors or dust.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and facilitate correct disposal. This compound and materials contaminated with it must be disposed of as halogenated organic waste.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[3][4] This is because halogenated compounds require specific incineration processes for disposal.[3]

  • Acids and Bases: Do not combine with acidic or basic waste streams.[5][6]

  • Oxidizers: Keep separate from oxidizing agents.[7]

  • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[8]

Waste Container Requirements:

  • Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste".[1][2][3]

  • The container must be compatible with the chemical; for many organic solvents, glass or specific plastic containers are appropriate.[8]

  • Ensure the container has a tight-fitting cap and is kept closed except when adding waste.[4][6]

  • The container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

Step-by-Step Disposal Procedure
  • Preparation: Ensure all necessary PPE is worn and that the chemical fume hood is operational. Prepare the designated "Halogenated Organic Waste" container.

  • For Solid Waste:

    • Carefully transfer solid this compound into the designated solid halogenated organic waste container.

    • Any materials contaminated with the solid compound, such as weighing paper or contaminated gloves, should also be placed in this container.

  • For Liquid Waste (Solutions):

    • If the compound is in a solution, it must be collected in a designated liquid halogenated organic waste container.

    • Do not pour any solution containing this compound down the drain.[1][2]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[9][10]

    • The rinsate from this process must be collected and disposed of as liquid halogenated organic waste.[10]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[9]

  • Spill Cleanup:

    • In the event of a spill, contain the leak and use an inert absorbent material to soak it up.[6]

    • Place all contaminated absorbent materials and any other items used for cleanup into a sealed bag or container.[6]

    • Label the container as "Halogenated Organic Waste" and dispose of it accordingly.

  • Waste Pickup:

    • When the waste container is nearly full (do not overfill), or in accordance with your institution's guidelines (e.g., within six months of the accumulation start date), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[7][9]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal Disposal Path cluster_final Final Steps PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Identify Identify Waste as This compound FumeHood->Identify Segregate Segregate as Halogenated Organic Waste Identify->Segregate SolidWaste Solid Waste (Pure compound, contaminated items) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions, rinsate) SolidContainer Place in Labeled 'Solid Halogenated Waste' Container SolidWaste->SolidContainer LiquidContainer Place in Labeled 'Liquid Halogenated Waste' Container LiquidWaste->LiquidContainer Store Store Closed Container in Satellite Accumulation Area SolidContainer->Store Pickup Arrange for EH&S Waste Pickup Store->Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Acetyl-6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Acetyl-6-bromoquinolin-4(1H)-one

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing this compound in a laboratory setting. The following procedural steps are based on best practices for handling similar brominated heterocyclic compounds.

Personal Protective Equipment (PPE)

Given the potential hazards associated with brominated quinolinone derivatives, including possible skin, eye, and respiratory irritation, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[1]Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1] For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[1]
Full-Length PantsCovers lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[1]
Respiratory Protection RespiratorNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required if handling the compound as a powder outside of a fume hood or if aerosol formation is possible.[1][4] Use is subject to a formal respiratory protection program.[1]
Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to strict operational protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.[6][5][7] Contaminated clothing should be removed immediately and laundered before reuse.[6][7]

Hygiene Measures:

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[6][5][7]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

Disposal Method:

  • All waste must be disposed of through a licensed hazardous waste disposal service.[9] The primary method of disposal for brominated organic compounds is typically high-temperature incineration at a permitted facility.[9]

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C Begin Handling D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose via Licensed Vendor G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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